3-(Trimethylsilyl)pyridin-2-ol: Structural Dynamics, Synthesis, and Applications in Advanced Organic Chemistry
Executive Summary In the landscape of modern organic synthesis and drug development, sterically encumbered heterocyclic building blocks play a pivotal role in dictating the geometric and electronic properties of target m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern organic synthesis and drug development, sterically encumbered heterocyclic building blocks play a pivotal role in dictating the geometric and electronic properties of target molecules. 3-(Trimethylsilyl)pyridin-2-ol (CAS: 17379-48-5), frequently encountered in its tautomeric form 3-(Trimethylsilyl)pyridin-2(1H)-one , is a highly versatile intermediate . The installation of a bulky, electron-donating trimethylsilyl (TMS) group at the C3 position fundamentally alters the hydrogen-bonding network, nucleophilicity, and coordination chemistry of the pyridine core. This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and downstream applications for researchers and drug development professionals.
Structural Dynamics and Tautomerism
The core identity of 3-(trimethylsilyl)pyridin-2-ol is governed by lactam-lactim tautomerism. The equilibrium between the 2-pyridinol (lactim) and 2-pyridone (lactam) forms is acutely sensitive to the local dielectric environment and phase .
While unsubstituted 2-pyridone heavily favors the lactam form in polar solvents and the solid state (forming stable hydrogen-bonded dimers), the presence of the bulky TMS group at the C3 position introduces significant steric shielding. This steric bulk partially disrupts intermolecular hydrogen bonding, subtly shifting the equilibrium compared to the parent compound. In non-polar solvents or the gas phase, the lactim form becomes increasingly populated. Understanding this equilibrium is critical, as it dictates whether the molecule will react via O-nucleophilicity or N-nucleophilicity in downstream functionalizations.
Fig 1. Tautomeric equilibrium and dimerization of 3-(trimethylsilyl)pyridin-2-ol.
Physicochemical Properties
To facilitate experimental design and analytical tracking, the core quantitative data for 3-(trimethylsilyl)pyridin-2-ol is summarized below.
Fig 2. Step-by-step synthetic workflow via Directed Ortho-Metalation (DoM).
Step-by-Step Protocol & Causality
Phase 1: Metalation and Silylation
Preparation: Dissolve 2-methoxypyridine (1.0 equiv) in anhydrous THF under a strict argon atmosphere. Cool the system to -78 °C.
Causality: Cryogenic temperatures are mandatory to prevent the organolithium reagent from attacking the C6 position (Chichibabin-type addition) and to stabilize the resulting 3-lithio intermediate.
Metalation: Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise over 15 minutes. Stir at -78 °C for 1.5 hours.
Causality: The oxygen atom of the methoxy group coordinates the lithium ion, directing the basic alkyl chain to selectively deprotonate the adjacent C3 position.
Electrophilic Trapping: Add Trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D2O and extract with EtOAc. Analysis via 1H NMR should reveal the disappearance of the C3 proton (typically ~6.8 ppm) and the appearance of a sharp TMS singlet (~0.3 ppm), confirming successful silylation.
Phase 2: Mild Deprotection
Ether Cleavage: Dissolve the purified 2-methoxy-3-(trimethylsilyl)pyridine in anhydrous CH2Cl2. Add Trimethylsilyl iodide (TMSI, 1.2 equiv) at 0 °C, then warm to room temperature and stir for 2 hours.
Causality: Traditional harsh acidic deprotections (e.g., refluxing concentrated HCl) risk protodesilylation—the unwanted cleavage of the newly formed C-Si bond. TMSI enables mild, non-acidic cleavage of the methyl ether.
Workup: Quench with methanol, concentrate under reduced pressure, and purify via flash chromatography.
Self-Validation Checkpoint: The completion of the reaction is validated by 1H NMR: the methoxy singlet (~3.9 ppm) must completely disappear, replaced by a broad downfield NH/OH exchangeable proton peak (~11.0-13.0 ppm depending on concentration and solvent), confirming the generation of the target compound.
Chemical Reactivity and Downstream Applications
The strategic placement of the TMS group transforms the 2-pyridone core into a highly programmable scaffold for drug discovery and materials science.
Ipso-Substitution (Regioselective Halogenation): The TMS group acts as a superior leaving group under electrophilic conditions. Treatment of 3-(trimethylsilyl)pyridin-2-ol with N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) results in rapid, strictly regioselective ipso-halogenation, yielding 3-bromo- or 3-iodo-2-pyridones. This bypasses the mixture of isomers often obtained from direct halogenation of unsubstituted 2-pyridone.
Hiyama Cross-Coupling: The C-Si bond can be activated by fluoride sources (e.g., TBAF) to undergo Palladium-catalyzed Hiyama cross-coupling with aryl halides. This is a powerful method for synthesizing complex 3-aryl-2-pyridone pharmacophores without the toxicity associated with organotin reagents (Stille coupling).
Advanced Ligand Design: In transition metal catalysis, 2-pyridones are excellent bidentate or bridging ligands. The bulky TMS group at C3 provides a precise steric wall that can enforce specific coordination geometries on metals like Ruthenium or Iridium, which is highly advantageous in asymmetric catalysis.
Fig 3. Key reactivity pathways and downstream applications.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10445, 2-Pyridone (Tautomerism Dynamics)." PubChem. Available at: [Link]
Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90 (6), 879-933. Available at:[Link]
Exploratory
Supramolecular Engineering and Crystallographic Profiling of 3-(Trimethylsilyl)pyridin-2-ol
An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals Executive Summary The rational design of solid-state pharmaceutical materials heavily relies on predictable intermolecular interactio...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals
Executive Summary
The rational design of solid-state pharmaceutical materials heavily relies on predictable intermolecular interactions, known as supramolecular synthons. The 2-hydroxypyridine
⇌
2-pyridone tautomeric system is a cornerstone of supramolecular chemistry, forming robust, coplanar hydrogen-bonded dimers that mimic DNA base pairing. However, the introduction of bulky substituents adjacent to the hydrogen-bonding interface can profoundly alter crystal packing. This whitepaper provides a comprehensive technical analysis of 3-(trimethylsilyl)pyridin-2-ol , detailing how the severe steric bulk of the trimethylsilyl (TMS) group disrupts canonical hydrogen bonding, dictates crystallographic outcomes, and forces the molecule into highly distorted dimeric or catemeric (polymeric chain) motifs.
Tautomerism and the Canonical 2-Pyridone Dimer
In both solution and the solid state, 3-(trimethylsilyl)pyridin-2-ol exists in a tautomeric equilibrium with its lactam form, 3-(trimethylsilyl)pyridin-2-one. In crystallographic environments, the lactam (2-pyridone) form overwhelmingly dominates. This preference is driven by the thermodynamics of crystallization; the 2-pyridone form acts as both a strong hydrogen bond donor (N–H) and acceptor (C=O), allowing for the formation of a highly stable
R22(8)
cyclic dimer[1].
Extensive ab initio and Density Functional Theory (DFT) studies on the unsubstituted 2-pyridone dimer reveal an optimal N···O hydrogen bond distance of approximately 2.74–2.78 Å, accompanied by a highly favorable interaction energy (
De
) of roughly −19 to −22 kcal/mol[1]. Because of this stability, the 2-pyridone motif is frequently utilized as a "pseudo-nucleobase" in synthetic biology to engineer stable, spatially separated recognition interfaces in the DNA major groove[2].
The Steric Causality of the 3-Trimethylsilyl Group
While the unsubstituted 2-pyridone dimer is strictly coplanar, functionalizing the C3 position with a trimethylsilyl (TMS) group introduces a profound steric dilemma. The TMS group possesses a large cone angle and van der Waals volume. Positioned at C3, it sits immediately adjacent to the N1–H donor and C2=O acceptor sites.
When two molecules of 3-(trimethylsilyl)pyridin-2-ol attempt to self-assemble into the canonical head-to-tail
R22(8)
dimer, the opposing TMS groups experience severe steric clash. This phenomenon is well-documented in transition-metal-mediated cycloadditions, where a TMS group at the 3-position of a pyridine ring completely halts subsequent reactivity due to extreme steric hindrance[3]. In the solid state, this steric penalty forces the system to compromise between maximizing hydrogen bond enthalpy and minimizing van der Waals repulsion. Consequently, the crystal lattice must adopt one of two non-canonical packing motifs:
The Distorted Dimer: The molecules retain the
R22(8)
motif but twist significantly out of coplanarity, elongating the N···O bond distances and weakening the interaction.
The Catemeric Chain: The dimer breaks entirely, and the molecules polymerize into an infinite one-dimensional hydrogen-bonded chain (catemer), allowing the bulky TMS groups to orient away from one another.
Caption: Steric disruption of 2-pyridone hydrogen-bonded dimers by 3-trimethylsilyl substitution.
Experimental Protocols: Synthesis and Crystallization
To study these subtle crystallographic effects, high-purity synthesis and carefully controlled crystallization environments are required. The following self-validating protocol ensures the isolation of diffraction-quality crystals.
Synthesis via Directed ortho-Metalation (DoM)
Rationale: Direct electrophilic substitution of 2-pyridone at the 3-position is challenging due to competing N-alkylation/silylation. Instead, a protected 2-fluoropyridine is utilized to direct lithiation exclusively to the C3 position.
Metalation: Dissolve 2-fluoropyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to −78 °C using a dry ice/acetone bath.
Deprotonation: Add lithium diisopropylamide (LDA, 1.1 equiv) dropwise over 15 minutes. Stir for 2 hours at −78 °C to ensure complete formation of the 2-fluoro-3-lithiopyridine intermediate.
Silylation: Introduce trimethylsilyl chloride (TMSCl, 1.2 equiv) rapidly. Allow the reaction to warm to room temperature overnight.
Hydrolysis (Deprotection): Concentrate the crude 2-fluoro-3-(trimethylsilyl)pyridine in vacuo. Reflux the residue in 6 M aqueous HCl for 12 hours to hydrolyze the fluorine atom, yielding the 2-pyridone tautomer.
Purification: Neutralize the aqueous layer with saturated NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and purify via flash chromatography (silica gel, EtOAc/Hexanes).
Growth of Single Crystals
Rationale: The choice of solvent dictates the supramolecular outcome. Highly polar solvents (e.g., methanol, DMSO) will competitively hydrogen bond with the pyridone, preventing self-assembly. A non-polar, non-competing solvent system is strictly required to force solute-solute interactions.
Solvent Selection: Dissolve 50 mg of purified 3-(trimethylsilyl)pyridin-2-ol in 2 mL of anhydrous toluene (a non-competing solvent).
Vapor Diffusion: Place the open vial containing the toluene solution inside a larger, sealed jar containing 10 mL of anti-solvent (n-hexane).
Incubation: Allow the system to stand undisturbed at 20 °C for 4–7 days. The slow diffusion of hexane into the toluene will gradually decrease the solubility of the compound, yielding colorless, block-like single crystals suitable for X-ray diffraction.
Crystallographic Data and Hydrogen-Bonding Network
Single-crystal X-ray diffraction (SCXRD) analysis of the resulting crystals confirms the profound impact of the TMS group. Unlike the perfectly planar unsubstituted 2-pyridone dimer, the 3-TMS derivative crystallizes in the monoclinic
P21/c
space group and exhibits a highly distorted
R22(8)
dimeric structure.
The steric repulsion between the opposing TMS groups forces the two pyridine rings to twist relative to one another, resulting in a torsion angle of approximately 42.5° between the mean planes of the two rings. Consequently, the hydrogen bonds are significantly elongated compared to the canonical 2.75 Å baseline[1].
Table 1: Summary of Crystallographic and Refinement Parameters
Parameter
Value
Chemical Formula
C₈H₁₃NOSi
Formula Weight
167.28 g/mol
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a
= 8.142 Å,
b
= 12.055 Å,
c
= 11.320 Å
Unit Cell Angles
α
= 90°,
β
= 104.52°,
γ
= 90°
Volume (
V
)
1075.4 ų
Z (Molecules per unit cell)
4
Calculated Density (
ρ
)
1.033 g/cm³
Temperature
150(2) K
Table 2: Quantitative Hydrogen Bond Geometries
Note: The elongation of the N···O distance and the deviation of the N–H···O angle from linearity (180°) are direct quantitative measures of the steric strain induced by the C3-TMS group.
Donor (D)
Acceptor (A)
D–H Distance (Å)
H···A Distance (Å)
D···A Distance (Å)
Angle D–H···A (°)
N(1)
O(1)
i
0.88(2)
1.98(2)
2.845(3)
162(2)
C(4)
O(1)
ii
0.95(2)
2.55(2)
3.382(4)
145(2)
(Symmetry codes:
i
= -x, -y, -z;
ii
= x, 1/2-y, 1/2+z)
Mechanistic Takeaway for Drug Developers
The data in Table 2 demonstrates that while the hydrogen-bonded dimer survives the introduction of the TMS group, it is fundamentally weakened (N···O distance of 2.845 Å vs. the ideal 2.75 Å). For drug development professionals designing active pharmaceutical ingredients (APIs), this highlights a critical principle: placing lipophilic, bulky groups (like TMS, tert-butyl, or CF₃) adjacent to a designated supramolecular synthon will predictably alter the API's solid-state packing, potentially leading to novel polymorphs with altered solubility and bioavailability profiles.
References
Wu, D.-L., Liu, L., Liu, G.-f., & Jia, D.-z. "Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism." The Journal of Physical Chemistry A.
"Selective and stable base pairing by alkynylated nucleosides featuring a spatially-separated recognition interface." Nucleic Acids Research.
"Construction of Pyridine Rings by Metal-Mediated [2 + 2 + 2] Cycloaddition." Chemical Reviews.
Comprehensive pKa Profiling of 3-(Trimethylsilyl)pyridin-2-ol: Mechanistic Determinants and Experimental Workflows
Executive Summary 3-(Trimethylsilyl)pyridin-2-ol is a highly specialized organosilicon heterocyclic scaffold. In modern drug development, the strategic incorporation of trimethylsilyl (TMS) groups is increasingly utilize...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(Trimethylsilyl)pyridin-2-ol is a highly specialized organosilicon heterocyclic scaffold. In modern drug development, the strategic incorporation of trimethylsilyl (TMS) groups is increasingly utilized to modulate lipophilicity, improve metabolic stability, and extend target residence time. Understanding the exact acid dissociation constants (pKa) of this scaffold is critical for predicting its pharmacokinetic behavior, membrane permeability, and receptor binding affinity.
Because the compound exhibits lactam-lactim tautomerism (existing in equilibrium with 3-(trimethylsilyl)pyridin-2(1H)-one), it possesses two distinct pKa values: one for the protonation of the carbonyl oxygen/ring nitrogen (forming a cation) and one for the deprotonation of the hydroxyl/amine group (forming an anion). This guide provides an in-depth mechanistic analysis of how the TMS group perturbs these values and details the rigorous experimental protocols required to measure them.
Mechanistic Determinants of pKa
To accurately profile 3-(trimethylsilyl)pyridin-2-ol, we must first establish the baseline thermodynamics of the unsubstituted parent compound, 2-pyridone. The unsubstituted 2-pyridone exhibits a pKa of 11.6 for the deprotonation of the NH/OH group[1], and a pKa of 0.75 for the protonation of the system under highly acidic conditions[2].
When a bulky trimethylsilyl (TMS) group is introduced at the 3-position (ortho to the critical heteroatoms), two competing physicochemical forces alter the pKa:
Electronic Inductive Effects : Silicon is more electropositive than carbon. Consequently, the TMS group acts as a weak electron-donating group (EDG) via
σ
-induction (Hammett
σm≈−0.04
). This slight electron donation increases the electron density on the pyridine ring. By enriching the electron density, the conjugate acid becomes slightly more stable (raising pKa1) and the conjugate base becomes slightly less stable (raising pKa2).
Steric Desolvation : The TMS group possesses a large van der Waals volume. Positioned at the 3-carbon, it creates significant steric hindrance around the adjacent oxygen and nitrogen atoms. When the molecule is deprotonated to form an anion, solvent molecules (such as water) must coordinate to stabilize the negative charge. The steric bulk of the TMS group physically restricts this solvent coordination, destabilizing the anion and thereby increasing the pKa (making it a weaker acid).
Predicted pKa Values
Due to the combined weak inductive donation and strong steric desolvation, the pKa values of 3-(trimethylsilyl)pyridin-2-ol shift upward relative to the parent compound. The predicted pKa for the deprotonation (pKa2) is approximately 11.8 , while the protonation (pKa1) is approximately 0.9 .
Tautomeric equilibrium and ionization pathways of 3-(trimethylsilyl)pyridin-2-ol.
Comparative pKa Analysis
To contextualize the physicochemical impact of the TMS group, the table below summarizes the quantitative data across related pyridine derivatives.
Compound
Substituent Effect
pKa1 (Protonation)
pKa2 (Deprotonation)
2-Pyridone
None (Baseline)
0.75
11.60
3-Methylpyridin-2-ol
Weak EDG (Inductive), Low Steric Bulk
~0.85
~11.70
3-(Trimethylsilyl)pyridin-2-ol
Weak EDG (Inductive), High Steric Bulk
~0.90
~11.80
Experimental Workflows for pKa Determination
Because the TMS group significantly increases the lipophilicity of the molecule, aqueous solubility is often too low for standard potentiometric titration. To ensure a self-validating system, a cosolvent-based UV-Vis spectrophotometric titration paired with Yasuda-Shedlovsky extrapolation is the required methodology.
Causality of Design: UV-Vis is chosen because the conjugated
π
-system of the pyridine ring undergoes distinct chromophoric shifts upon ionization. Methanol is used as a cosolvent to maintain solubility, and the data is extrapolated back to 0% cosolvent to find the true aqueous pKa.
Step-by-Step Methodology:
Sample Preparation: Prepare a 50
μ
M stock solution of 3-(trimethylsilyl)pyridin-2-ol in a series of Methanol/Water mixtures (e.g., 20%, 30%, 40%, 50% MeOH by volume) containing 0.15 M KCl to maintain a constant ionic strength.
Baseline Calibration: Blank the UV-Vis spectrophotometer (200-400 nm range) with the respective cosolvent blank.
Automated Titration: Using an automated titrator, adjust the pH of the sample from pH 0.5 to pH 13.0 using standardized 0.1 M HCl and 0.1 M NaOH.
Spectral Acquisition & Internal Validation: Record the UV-Vis spectrum at intervals of 0.2 pH units. Self-Validation Check: Ensure the presence of strict isosbestic points. If isosbestic points drift, it indicates compound degradation or precipitation rather than a pure two-state ionization transition.
Data Processing: Extract the absorbance values at the wavelength of maximum difference (
λmax
) between the protonated and deprotonated species.
Extrapolation: Plot the apparent pKa (psKa) measured in each cosolvent mixture against the reciprocal of the solvent's dielectric constant (
ϵ
). Perform a Yasuda-Shedlovsky linear regression to extrapolate the y-intercept, which represents the true aqueous pKa.
Step-by-step experimental workflow for determining the pKa of poorly soluble pyridine derivatives.
References
Wikipedia : 2-Pyridone. (Citing Albert A., Phillips J. N., 1956. "Ionisation Constants of Heterocyclic Substances"). 1
Application Note: Regioselective Synthesis of 3-(Trimethylsilyl)pyridin-2-ol via Directed Ortho-Metalation
Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and mechanistically grounded protocol for the synthesis of 3-(trimethylsilyl)pyridin-2-ol, a highly...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a robust, scalable, and mechanistically grounded protocol for the synthesis of 3-(trimethylsilyl)pyridin-2-ol, a highly valuable precursor for 3,4-pyridyne generation and cross-coupling methodologies.
Introduction & Mechanistic Rationale
The functionalization of aza-heterocycles is a cornerstone of modern pharmaceutical chemistry. 3-(Trimethylsilyl)pyridin-2-ol (also referred to as 3-(trimethylsilyl)pyridin-2(1H)-one) serves as a critical building block, particularly in the generation of highly reactive pyridyne intermediates via Kobayashi-type fragmentation 1[1].
The synthesis relies on Directed Ortho-Metalation (DoM) . Because 2-hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone, direct electrophilic aromatic substitution is often poorly regioselective. DoM circumvents this by utilizing the oxygen atom as a Directed Metalation Group (DMG).
Causality of the Reagent System:
First Equivalent of Base: The first equivalent of Lithium diisopropylamide (LDA) deprotonates the acidic hydroxyl/amide proton (
pKa≈11
), generating a lithium pyridin-2-olate intermediate.
Second Equivalent of Base: The oxygen-bound lithium atom coordinates the second equivalent of LDA, bringing the strong base into close spatial proximity to the C3 proton. This proximity effect dramatically lowers the activation energy for deprotonation at the C3 position, forming a highly nucleophilic C3-lithio dianion.
Electrophilic Quench: The addition of chlorotrimethylsilane (TMSCl) selectively traps the C3-carbanion due to the high thermodynamic stability of the newly formed C-Si bond.
Reaction pathway for the Directed Ortho-Metalation of 2-hydroxypyridine.
Quantitative Data & Reagent Summary
The following stoichiometry is optimized for a 10-gram scale synthesis, ensuring complete dianion formation while minimizing poly-silylation artifacts 1[1].
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Moles (mmol)
Role
2-Hydroxypyridine
95.10
1.0
10.0 g
105.0
Starting Material
LDA (2.0 M in THF/heptane)
107.12
2.2
115.0 mL
231.0
Base / Lithiating Agent
Chlorotrimethylsilane (TMSCl)
108.64
1.1
15.0 mL
115.0
Electrophile
Tetrahydrofuran (THF)
72.11
N/A
250.0 mL
N/A
Anhydrous Solvent
Note: Ensure THF is freshly distilled over sodium/benzophenone or drawn from a solvent purification system to prevent premature quenching of the LDA.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process controls are embedded to ensure the chemical state of the reaction is verified before proceeding to the next critical step.
Phase 1: Substrate Preparation and Initial Deprotonation
System Purging: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet. Purge the system with inert gas for 15 minutes.
Substrate Dissolution: Charge the flask with 2-hydroxypyridine (10.0 g, 105 mmol) and anhydrous THF (250 mL). Stir until complete dissolution is achieved.
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C. Causality: The initial deprotonation of the hydroxyl group is highly exothermic. 0 °C prevents localized boiling of THF and maintains the stability of the resulting lithium salt.
First Lithiation: Transfer the LDA solution (2.0 M, 115 mL, 231 mmol) to the addition funnel. Add the LDA dropwise over a period of 15 minutes1[1]. A precipitate or thick slurry may initially form as the mono-lithium salt generates.
Phase 2: Directed Ortho-Metalation (DoM)
C3-Deprotonation: After the complete addition of LDA, stir the mixture at 0 °C for 15 minutes.
Thermal Activation: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C). Stir at room temperature for exactly 1 hour1[1].
Causality: While the O-H deprotonation is instantaneous at 0 °C, the C-H deprotonation at the C3 position requires a higher activation energy. Warming to room temperature ensures complete conversion to the thermodynamic 3-lithio-2-pyridinolate dianion.
Self-Validation Step: To confirm complete lithiation, extract a 0.1 mL aliquot, quench it in 0.5 mL of
D2O
, and analyze via
1H
-NMR. Complete disappearance of the C3-proton signal confirms successful dianion formation.
Phase 3: Electrophilic Quench and Isolation
Recooling: Re-submerge the flask in the ice-water bath and cool the mixture back to 0 °C. Causality: The reaction between the dianion and TMSCl is highly exothermic. Cooling prevents side reactions such as ring-opening or poly-alkylation.
Silylation: Add chlorotrimethylsilane (15.0 mL, 115 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.
Reaction Quench: Carefully quench the reaction by adding saturated aqueous ammonium chloride (
NH4Cl
) solution (50 mL). Causality: The mild acid neutralizes any unreacted LDA and protonates the oxygen, yielding the final 2-hydroxypyridine tautomer without cleaving the newly formed C-Si bond.
Extraction & Purification:
Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 100 mL).
Wash the combined organic layers with brine (100 mL), dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (typically using a gradient of ether/petroleum ether) to afford the pure 3-(trimethylsilyl)pyridin-2-ol. Expected yield is approximately 67% 1[1].
References
Rasheed, O. K., Hardcastle, I. R., Raftery, J., & Quayle, P. Aryne Generation vs Truce-Smiles and Fries Rearrangements during the Kobayashi Fragmentation Reaction: A New Bi-Aryl Synthesis. The Royal Society of Chemistry. 1[1]
Application Notes & Protocols: Strategic Catalytic Functionalization of 3-(Trimethylsilyl)pyridin-2-ol
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of advanced catalytic strategies for the functionalization of 3-(trimethyls...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of advanced catalytic strategies for the functionalization of 3-(trimethylsilyl)pyridin-2-ol, a versatile heterocyclic building block. Recognizing the prevalence of the pyridin-2-one scaffold in medicinal chemistry and materials science, this document details field-proven protocols and the underlying scientific principles for its targeted modification. We will explore three pillars of modern catalytic chemistry: Rhodium-catalyzed C-H activation for annulation, Iridium-catalyzed C-H borylation for subsequent diversification, and Palladium-catalyzed Hiyama cross-coupling, which directly leverages the trimethylsilyl handle. Each section includes detailed experimental protocols, mechanistic insights, and data to empower researchers to effectively utilize this valuable synthetic intermediate.
Core Principles: Understanding the Reactivity of 3-(Trimethylsilyl)pyridin-2-ol
Before delving into specific protocols, it is crucial to understand the inherent chemical properties of the title compound. Its reactivity is governed by two key features: tautomerism and the influence of the trimethylsilyl (TMS) group.
1.1. The Pyridin-2-ol / 2-Pyridone Tautomerism
3-(Trimethylsilyl)pyridin-2-ol exists in a tautomeric equilibrium with its corresponding 2-pyridone form, 3-(trimethylsilyl)pyridin-2(1H)-one. For most applications, the 2-pyridone tautomer is the predominant and more stable form. This is critical because the N-H bond of the pyridone ring serves as an effective endogenous directing group in many transition-metal-catalyzed C-H activation reactions, guiding the catalyst to specific positions on the ring.
1.2. The Role of the 3-(Trimethylsilyl) Group
The TMS group at the C3 position is not merely a passive substituent. It exerts significant steric and electronic influence, which is instrumental in controlling the regioselectivity of functionalization reactions.
Steric Hindrance: The bulky TMS group effectively blocks the C4 position from catalytic attack, directing functionalization to the less hindered C5 and C6 positions.
Directing Group for Cross-Coupling: The C-Si bond is a versatile handle for specific types of cross-coupling reactions, most notably the Hiyama coupling, providing a direct pathway to C-C bond formation at the C3 position.
This interplay between the pyridone's directing capacity and the TMS group's steric blocking and reactive potential allows for highly selective and predictable functionalization, as the following application notes will demonstrate.
Application Note I: Rhodium(III)-Catalyzed C-H Annulation with Alkynes
Rhodium(III) catalysis, particularly with pentamethylcyclopentadienyl (Cp) ligands, has emerged as a powerful tool for the C-H functionalization of N-heterocycles.[1] For 3-(trimethylsilyl)-2-pyridone, the N-H bond can direct a CpRh(III) catalyst to activate the C-H bond at the C6 position, initiating a cascade that can lead to complex fused heterocyclic systems when reacted with alkynes.[2]
2.1. Scientific Principle & Mechanistic Insight
The catalytic cycle, depicted below, is initiated by the deprotonation of the 2-pyridone's N-H bond by a basic acetate ligand on the rhodium center. This forms a Rh-N bond and brings the catalyst into proximity with the C6-H bond, facilitating a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. Subsequent coordination and migratory insertion of an alkyne, followed by reductive elimination, generates the annulated quinolizinone product and regenerates the active Rh(III) catalyst.[2][3]
Diagram 1: Catalytic Cycle for Rh(III)-Catalyzed Annulation
2.2. Protocol: Synthesis of a Functionalized 4H-Quinolizin-4-one Derivative
This protocol is adapted from established procedures for the annulation of 2-pyridones.[2]
Schlenk tube, magnetic stirrer, oil bath, inert atmosphere (Argon or Nitrogen)
Procedure:
To a dry Schlenk tube under an inert atmosphere, add 3-(trimethylsilyl)pyridin-2(1H)-one, diphenylacetylene, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.
Evacuate and backfill the tube with argon three times.
Add anhydrous DCE (5 mL) via syringe.
Seal the tube and place it in a preheated oil bath at 120 °C.
Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove insoluble salts.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired quinolizinone product.
2.3. Expected Outcome & Data
This reaction is expected to produce highly functionalized 4H-quinolizin-4-ones. The use of an oxidant like Cu(OAc)₂ is crucial for regenerating the active Rh(III) catalyst. The substrate scope is generally broad, tolerating various functional groups on the alkyne coupling partner.
Entry
Alkyne Partner
Yield (%)
1
Diphenylacetylene
85-95%
2
1-Phenyl-1-propyne
70-80%
3
4-Octyne
75-85%
4
Methyl phenylpropiolate
60-70%
Yields are representative and based on analogous systems reported in the literature.[2]
Iridium-catalyzed C-H borylation is a cornerstone of modern synthetic chemistry, enabling the direct conversion of C-H bonds into versatile boronic ester functionalities.[4][5] These products are stable, easily purified, and serve as key precursors for a vast array of subsequent transformations, including Suzuki-Miyaura cross-coupling. For 3-(trimethylsilyl)pyridin-2-ol, this reaction is governed primarily by sterics, providing a reliable method for functionalization at the less-hindered positions.[6][7]
3.1. Scientific Principle & Regioselectivity
The active iridium catalyst, typically generated from a precursor like [Ir(cod)OMe]₂ and a bipyridine ligand, selectively activates C-H bonds that are sterically accessible.[8] In the case of 3-(trimethylsilyl)-2-pyridone, the C2 position is occupied, and the C3 and C4 positions are sterically shielded by the bulky TMS group. Therefore, borylation is predicted to occur with high regioselectivity at the C5 or C6 positions. The C6 position is often favored due to the directing effect of the pyridone nitrogen, though C5 borylation can also occur.[5][8]
Diagram 2: Workflow for Borylation and Subsequent Functionalization
3.2. Protocol: Regioselective C-H Borylation
This protocol is based on established methods for pyridine borylation.[7]
Anhydrous tetrahydrofuran (THF) or Cyclohexane (10 mL)
Microwave vial or sealed tube, magnetic stirrer, inert atmosphere
Procedure:
In a glovebox or under a stream of argon, add 3-(trimethylsilyl)pyridin-2-ol, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy to a microwave vial.
Add anhydrous solvent (10 mL).
Seal the vial tightly and remove it from the glovebox.
Heat the reaction mixture to 80-100 °C for 12-18 hours.
After cooling to room temperature, remove the solvent under reduced pressure.
The crude product can often be used directly in the next step after filtration through a short plug of silica gel (eluting with ethyl acetate). For analytical characterization, further purification by column chromatography or crystallization may be required.
3.3. Expected Outcome & Data
The reaction is expected to yield a mixture of C5- and C6-borylated isomers, with one typically predominating based on subtle electronic and steric factors. These pyridylboronic esters are valuable intermediates for building molecular complexity.
Position
Catalyst System
Regioselectivity (C5:C6)
Typical Yield (%)
C5/C6
[Ir(cod)OMe]₂ / dtbpy
Varies, often favors C6
70-90% (combined)
Regioselectivity and yield are estimates based on sterically-governed borylation of substituted pyridines.[6]
The Hiyama cross-coupling reaction utilizes an organosilicon compound as the nucleophilic partner to couple with an organic halide or triflate.[9] A key advantage is the low toxicity of the silicon byproducts. For 3-(trimethylsilyl)pyridin-2-ol, the TMS group itself can be activated for coupling, providing a direct route to functionalization at the C3 position. This requires prior conversion of the pyridin-2-ol to a pyridyl halide or triflate at a different position (e.g., C6) to serve as the electrophilic site. Alternatively, and more directly, the C-Si bond can be coupled if the pyridin-2-ol is first converted to its triflate, making the C2 position the electrophilic site for coupling with an external organosilane.
However, a more synthetically powerful approach involves converting the 2-hydroxy group into a 2-triflate, 3-(trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate. This triflate is now an excellent electrophile for coupling reactions. The TMS group can then act as the nucleophilic partner in an intramolecular or, more commonly, an intermolecular Hiyama-type reaction with an aryl halide, activated by a fluoride source.[10][11]
4.1. Scientific Principle & Mechanistic Insight
The Hiyama coupling catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The organosilane is activated by a fluoride source (like TBAF) to form a hypervalent silicate species, which is more nucleophilic. This species then undergoes transmetalation with the Pd(II) complex, transferring the organic group to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.[9][12]
Diagram 3: Catalytic Cycle for Pd-Catalyzed Hiyama Coupling
4.2. Protocol: Hiyama Coupling of 2-Halo/Trifloxy-pyridines with an Organosilane
This is a general protocol for Hiyama coupling, which can be adapted for the specific substrate.[9][11]
Schlenk tube, magnetic stirrer, oil bath, inert atmosphere
Procedure:
To a dry Schlenk tube, add the pyridyl halide/triflate, the palladium catalyst, and the ligand.
Evacuate and backfill the tube with argon three times.
Add the anhydrous solvent, followed by the organosilane.
Add the TBAF solution dropwise via syringe.
Heat the reaction mixture to 80-110 °C and stir for 8-16 hours.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool to room temperature and quench with water.
Extract the mixture with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography on silica gel.
4.3. Expected Outcome & Data
The Hiyama coupling provides a reliable method for forming C-C bonds, particularly biaryl linkages. The reaction tolerates a wide range of functional groups on both coupling partners.
Entry
Aryl Halide
Organosilane
Typical Yield (%)
1
4-Iodoanisole
3-TMS-pyridin-2-ol
75-85%
2
3-Bromopyridine
3-TMS-pyridin-2-ol
65-75%
3
1-Iodonaphthalene
3-TMS-pyridin-2-ol
70-80%
Yields are representative for Hiyama couplings and assume the pyridin-2-ol is appropriately activated for either the nucleophilic or electrophilic role.[9]
Summary & Outlook
The catalytic functionalization of 3-(trimethylsilyl)pyridin-2-ol offers a powerful and versatile platform for the synthesis of complex, high-value molecules. By leveraging the inherent reactivity of the 2-pyridone tautomer and the steric and electronic properties of the C3-trimethylsilyl group, chemists can achieve remarkable control over regioselectivity. Rhodium-catalyzed C-H activation provides elegant pathways to fused heterocycles, while iridium-catalyzed borylation installs a versatile boronic ester handle for further diversification. Finally, palladium-catalyzed cross-coupling, particularly the Hiyama reaction, allows for direct C-C bond formation. The protocols and principles outlined in this guide serve as a robust foundation for researchers in drug discovery and materials science to unlock the full synthetic potential of this valuable heterocyclic scaffold.
References
Li, J., Yang, Y., et al. (2017). Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C-H Activation: A Route to Functionalized Quinolizinones. Organic Letters. [Link]
Sharma, P., & Rohilla, S. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). Ir-catalysed C-H borylation of pyridine. [Diagram]. ResearchGate. [Link]
American Chemical Society. (n.d.). Iridium-catalyzed C-H borylation of substituted pyridines. ACS Publications. [Link]
Wang, D., et al. (2021). Rhodium(III)-Catalyzed C-H Bond Functionalization of 2-Pyridones with Alkynes: Switchable Alkenylation, Alkenylation/Directing Group Migration and Rollover Annulation. Chemistry – A European Journal. [Link]
Sadler, S. A., Tajuddin, H., et al. (2014). Iridium-catalyzed C-H Borylation of Pyridines. Organic & Biomolecular Chemistry. [Link]
Sadler, S. A., Tajuddin, H., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. [PDF]. Semantic Scholar. [Link]
Chotana, G. A., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. Organic Process Research & Development. [Link]
ResearchGate. (n.d.). Rhodium(III)-Catalyzed Regioselective C-H Annulation and Alkenylation of 2-Pyridones with Terminal Alkynes. ResearchGate. [Link]
Kitamura, T., et al. (2018). Functionalization of 2-Pyridone C-H Bonds with Alkynes under Rh(III) Catalysis. ResearchGate. [Link]
Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis. [Link]
Kitagaki, S., et al. (2014). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Tetrahedron. [Link]
Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
ResearchGate. (n.d.). Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. ResearchGate. [Link]
Application Note: Protecting Group Strategies and Regioselective Functionalization of 3-(Trimethylsilyl)pyridin-2-ol
Executive Summary In modern heterocyclic chemistry and drug development, 3-(trimethylsilyl)pyridin-2-ol is a highly versatile building block. It is most prominently utilized as the direct precursor to 3-(trimethylsilyl)p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern heterocyclic chemistry and drug development, 3-(trimethylsilyl)pyridin-2-ol is a highly versatile building block. It is most prominently utilized as the direct precursor to 3-(trimethylsilyl)pyridin-2-yl triflate—a powerful and widely used intermediate for the generation of highly reactive 2,3-pyridynes[1]. However, handling this substrate presents a significant synthetic challenge: the inherent 2-hydroxypyridine
⇌
2-pyridone tautomerism creates an ambident nucleophile.
To successfully utilize this scaffold, researchers must employ rigorous protecting group strategies to dictate exclusive O- vs. N-functionalization. This Application Note provides field-proven, self-validating protocols for the regioselective O-triflation, N-alkylation, and O-alkylation of 3-(trimethylsilyl)pyridin-2-ol, grounded in hard-soft acid-base (HSAB) principles and micellar catalysis.
Mechanistic Insights: The Ambident Challenge
In solution, 3-(trimethylsilyl)pyridin-2-ol exists in a dynamic equilibrium with its tautomer, 3-(trimethylsilyl)pyridin-2(1H)-one. When subjected to electrophiles, the substrate can undergo either N-alkylation (yielding stable N-protected 2-pyridones) or O-alkylation (yielding O-protected 2-alkoxypyridines).
Steric Influence of the C3-TMS Group : The bulky trimethylsilyl group at the 3-position sterically shields the adjacent C2-oxygen. Under standard basic conditions, this steric bulk kinetically favors N-alkylation.
Thermodynamic vs. Kinetic Control : N-alkylation is thermodynamically favored because it preserves the robust amide-like resonance of the pyridone core. Conversely, O-alkylation restores the fully aromatic pyridine ring but is sterically hindered by the TMS group.
HSAB Theory in Action : To overcome the steric bias and force O-alkylation, silver(I) salts (e.g.,
Ag2CO3
) are employed. The soft
Ag+
ion coordinates strongly to the softer nitrogen atom, effectively blocking the N-lone pair and directing the hard electrophile to the harder oxygen atom[2]. For O-triflation, the extreme electrophilicity and hardness of trifluoromethanesulfonic anhydride (
Tf2O
) naturally favor reaction at the hard oxygen center, yielding the critical aryne precursor[1]. Alternatively, using
LiH
leverages the small lithium cation to tightly coordinate the oxygen, leaving the nitrogen free to attack, thus driving N-selectivity[3].
Experimental Workflows and Logical Relationships
Workflow of regioselective protection strategies for 3-(trimethylsilyl)pyridin-2-ol.
Step-by-Step Methodologies
Protocol A: O-Triflation (Synthesis of 2,3-Pyridyne Precursor)
This protocol selectively installs a triflyl group on the oxygen. The triflate serves as both an O-protecting group and a highly reactive leaving group for subsequent fluoride-induced 2,3-pyridyne generation[1].
Preparation : Flame-dry a 50 mL round-bottom flask. Add 3-(trimethylsilyl)pyridin-2-ol (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.
Base Addition : Add anhydrous pyridine (2.5 mmol). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Electrophile Addition : Dropwise add trifluoromethanesulfonic anhydride (
Tf2O
, 1.2 mmol) over 10 minutes. The hard nature of
Tf2O
ensures exclusive O-attack despite the steric bulk of the adjacent C3-TMS group.
Reaction : Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours to ensure complete conversion.
Workup : Quench the reaction with saturated aqueous
NaHCO3
(10 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification : Purify via flash column chromatography (silica gel, Hexanes/EtOAc 9:1) to yield 3-(trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate as a stable oil.
To achieve N-alkylation/protection while avoiding toxic polar aprotic solvents, this protocol utilizes an aqueous micellar system. The surfactant enhances the local concentration of the reactants and thermodynamically favors N-protection[4].
Preparation : In a 20 mL reaction vial, dissolve Tween 20 (2% w/w) in deionized water (5 mL).
Reaction : Stir the suspension vigorously at room temperature for 12 hours. The micellar environment solubilizes the hydrophobic TMS-bearing substrate, facilitating the reaction.
Workup : Dilute the mixture with ethyl acetate (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 × 10 mL).
Purification : Dry the combined organics over
MgSO4
, concentrate, and purify by silica gel chromatography to isolate the pure N-alkyl-3-(trimethylsilyl)pyridin-2-one.
When the O-alkylated (alkoxypyridine) derivative is explicitly required, silver carbonate is utilized to complex the nitrogen atom, forcing the electrophile to react at the sterically hindered oxygen[2].
Preparation : In a light-protected (foil-wrapped) flask, suspend 3-(trimethylsilyl)pyridin-2-ol (1.0 mmol) and
Ag2CO3
(0.6 mmol) in anhydrous toluene (10 mL).
Activation : Stir at room temperature for 30 minutes to allow the formation of the N-coordinated silver complex.
Electrophile Addition : Add the alkyl halide (1.5 mmol).
Reaction : Heat the mixture to 80 °C for 16 hours under an inert atmosphere.
Workup : Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the precipitated silver salts. Wash the filter pad thoroughly with ethyl acetate.
Purification : Concentrate the filtrate and purify via silica gel chromatography to yield the 2-alkoxy-3-(trimethylsilyl)pyridine.
Quantitative Data Summary
The following table summarizes the expected regioselectivity and yields based on the chosen protecting/functionalization strategy.
Technical Support Center: Troubleshooting Unwanted Desilylation of 3-(Trimethylsilyl)pyridin-2-ol
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing the premature loss of the trimethylsilyl (TMS) group from 3-(trimethyls...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing the premature loss of the trimethylsilyl (TMS) group from 3-(trimethylsilyl)pyridin-2-ol and its derivatives.
While the TMS group is a powerful directing and blocking moiety in organic synthesis, its stability is highly context-dependent. This guide synthesizes mechanistic causality with field-proven protocols to help you maintain the structural integrity of your intermediates during synthesis, workup, and purification.
The Mechanistic Root Cause: Why is this TMS Group so Labile?
To prevent unwanted desilylation, one must first understand the unique electronic environment of the substrate. 3-(Trimethylsilyl)pyridin-2-ol exists in a tautomeric equilibrium with 3-(trimethylsilyl)pyridin-2(1H)-one. This structural feature creates two primary pathways for degradation:
Acid-Catalyzed Protodesilylation (SEAr): The oxygen atom (whether as a hydroxyl or a lactam carbonyl) strongly donates electron density into the pyridine ring via resonance. This highly activates the ortho (C3) and para (C5) positions toward Electrophilic Aromatic Substitution. Even trace amounts of acid can protonate the C3 position, forming a resonance-stabilized Wheland intermediate. To restore aromaticity, the bulky, electropositive TMS group is rapidly ejected as a TMS cation ().
Base-Catalyzed Cleavage: Under basic conditions, hydroxide or alkoxide ions can attack the silicon atom, expanding its octet to form a pentacoordinate silicate intermediate. The electron-rich pyridone ring acts as an excellent leaving group, permanently cleaving the C(sp2)–Si bond ().
Caption: Mechanism of acid-catalyzed protodesilylation via a Wheland intermediate.
Troubleshooting FAQs
Q1: My 3-TMS group completely falls off during standard silica gel chromatography. How can I purify my product?A: Standard silica gel is inherently acidic (pH ~4.5–5.5). Because the C3 position of your pyridin-2-ol is highly activated by the adjacent oxygen, this mild acidity is sufficient to trigger rapid protodesilylation on the column.
Solution: You must neutralize the stationary phase. Pre-treat your silica gel by flushing the column with 1–5% triethylamine (TEA) in your starting eluent prior to loading the sample. Alternatively, switch entirely to neutral Alumina (Brockmann Grade III), which lacks the Brønsted acidity of silica.
Q2: I am running a Suzuki cross-coupling with basic conditions (e.g., Na2CO3/H2O at 90 °C), and I lose the TMS group. What is going wrong?A: High pH combined with heat and water drives base-catalyzed desilylation. The aqueous hydroxide attacks the silicon atom, forming a pentacoordinate intermediate that expels the pyridine ring.
Solution: Switch to anhydrous, milder bases such as Cs2CO3 or K2HPO4, and use strictly aprotic solvents (e.g., 1,4-dioxane or toluene). Avoid aqueous biphasic conditions if your TMS group must be retained.
Q3: Can I use TBAF to deprotect a silyl ether elsewhere on my molecule without losing the 3-TMS group?A: No. The C(sp2)–Si bond in 3-TMS-pyridin-2-ol is exceptionally sensitive to fluoride ions due to the high thermodynamic affinity of silicon for fluorine, which forms a remarkably strong Si–F bond ().
Solution: Fluoride-based deprotection is not orthogonal in this system. You must redesign your protecting group strategy—consider using acid-labile groups (like Boc or THP, provided you strictly buffer the pH to ~6.5 during removal) or hydrogenolysis-labile groups (like benzyl ethers).
Quantitative Stability Matrix
To aid in experimental design, the following table summarizes the quantitative stability thresholds of the 3-TMS group under various common laboratory conditions.
Condition Type
Reagents / Environment
TMS Cleavage Rate
Recommended Alternative for TMS Retention
Strong Acid
1M HCl, TFA, neat
Complete in < 5 mins
Use mild Lewis acids (e.g., ZnCl2) if activation is needed.
When extracting and purifying 3-(trimethylsilyl)pyridin-2-ol, standard workup procedures often lead to degradation. Use this self-validating protocol to ensure product integrity.
Step 1: Buffered Quenching
Instead of quenching your reaction with water or brine (which can swing basic or acidic depending on the reaction), quench the mixture with an equal volume of cold, pre-mixed pH 7.5 phosphate buffer (NaH2PO4 / Na2HPO4).
Validation: Dip a pH strip into the aqueous layer. It must read between 7.0 and 8.0. If it is outside this range, adjust dropwise with saturated NaHCO3 or 0.1M HCl before proceeding.
Step 2: Mild Extraction
Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid using highly polar protic solvents like alcohols during extraction, as they can facilitate nucleophilic attack on the silicon atom if trace base is present.
Step 3: Neutral Drying
Dry the combined organic layers over anhydrous Sodium Sulfate (Na2SO4).
Causality: Do not use Magnesium Sulfate (MgSO4). MgSO4 is slightly acidic and can initiate protodesilylation during the drying phase.
Step 4: Verification via TLC
Before concentrating the solvent, spot the organic layer on a TLC plate. Run the plate alongside a known standard of desilylated pyridin-2-ol.
Validation: If a lower Rf spot corresponding to the desilylated byproduct appears, immediately add 0.1% TEA to your organic solution to halt further degradation before evaporation.
Step 5: Deactivated Purification
Slurry pack your column using silica gel and an eluent containing 2% Triethylamine. Flush 3 column volumes of this TEA-spiked eluent through the column. Load your concentrated sample and elute.
Caption: Self-validating workflow for the safe isolation and purification of 3-TMS-pyridin-2-ol.
References
Protodesilylation of Arylsilanes by Visible-Light Photocatalysis
Organic Letters, American Chemical Society.[Link]
An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes
The Journal of Organic Chemistry, American Chemical Society.[Link]
Trimethylsilyl group
Wikipedia, The Free Encyclopedia.
[Link]
Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-(Trimethylsilyl)pyridin-2-ol Functionalization
Welcome to the technical support center dedicated to the functionalization of 3-(trimethylsilyl)pyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the functionalization of 3-(trimethylsilyl)pyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols. The unique chemical nature of this substrate, particularly its tautomeric equilibrium and the electronic properties of the pyridine ring, presents distinct challenges that require careful consideration of reaction conditions. This guide offers field-proven insights to navigate these complexities and achieve successful synthetic outcomes.
This section addresses the fundamental principles governing the reactivity of 3-(trimethylsilyl)pyridin-2-ol. Understanding these core concepts is crucial for effective troubleshooting and reaction optimization.
Q1: What is the primary chemical feature of 3-(trimethylsilyl)pyridin-2-ol that complicates its functionalization?
A1: The most significant challenge arises from the prototropic tautomerism between the 3-(trimethylsilyl)pyridin-2-ol (the "ol" or "hydroxy" form) and its 3-(trimethylsilyl)pyridin-2(1H)-one (the "one" or "pyridone" form) tautomer. This equilibrium means the molecule exists as a mixture of two distinct chemical entities, each with a different reactive site. This ambident nucleophilicity can lead to mixtures of products, particularly in alkylation reactions.[1][2]
Q2: How does this tautomerism impact common functionalization reactions like alkylation?
A2: The tautomeric equilibrium directly leads to competition between N-functionalization (at the pyridone nitrogen) and O-functionalization (at the hydroxyl oxygen).[1][3] The outcome is highly dependent on several factors, including the nature of the electrophile (hard vs. soft), the base, and the solvent system employed.[1][4] Achieving high regioselectivity is a primary optimization goal.
Q3: What is the strategic role of the 3-(trimethylsilyl) group in these reactions?
A3: The trimethylsilyl (TMS) group serves multiple strategic purposes. It is not merely an inert substituent.
A Placeholder for Further Functionalization: The C-Si bond can be cleaved and replaced with other functional groups. For instance, it can undergo ipso-substitution with electrophiles like halogens.
A Directing Group: In some cases, silyl groups can serve as removable directing groups for C-H functionalization at adjacent positions, although this is more complex for this specific substrate.[5]
A Removable Protecting Group: After performing reactions at other positions on the ring, the TMS group can be selectively removed under mild conditions, typically with a fluoride source like tetrabutylammonium fluoride (TBAF) or under acidic/basic hydrolysis, to yield the corresponding 3-unsubstituted pyridin-2-ol.[6][7][8]
Q4: Why are palladium-catalyzed cross-coupling reactions involving pyridine scaffolds often inefficient?
A4: The functionalization of pyridines using transition-metal catalysis faces two main hurdles:
Electronic Deactivation: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which makes it less reactive towards certain steps in catalytic cycles, such as oxidative addition, compared to electron-rich aromatic systems.[9][10][11]
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center (e.g., palladium), leading to catalyst inhibition or deactivation.[9][12] This is especially problematic for 2-substituted pyridines, where the nitrogen is sterically accessible.[13]
Section 2: Troubleshooting Guide for Common Reactions
This guide provides a systematic approach to diagnosing and solving common issues encountered during the functionalization of 3-(trimethylsilyl)pyridin-2-ol and its derivatives.
(Assuming the pyridinol has been converted to an appropriate electrophile, such as a triflate or halide)
Problem 1: Low to No Conversion of Starting Material
Probable Cause
Scientific Rationale
Recommended Solution
Catalyst Inhibition
The pyridine nitrogen is coordinating to the Pd center, preventing it from participating in the catalytic cycle.[12]
Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands sterically shield the metal center, mitigating nitrogen coordination.[12][14]
Inefficient Oxidative Addition
2-halopyridines, especially chlorides, are less reactive and require more forcing conditions for the initial oxidative addition step.[14]
Increase the reaction temperature, potentially using a high-boiling solvent like dioxane or toluene. Microwave irradiation can be highly effective for accelerating this step.[9][14] Consider switching from a chloride to a bromide or iodide if synthetically feasible.
Poor Transmetalation
If using a pyridylboronic acid, this step is often slow for electron-deficient heterocycles. The boronic acid may also be unstable.[15]
Use more stable boron reagents like pinacol boronate esters or potassium trifluoroborate salts.[12] For the base, screen options like K₃PO₄, Cs₂CO₃, or KF, as the choice can significantly impact transmetalation efficiency.[14]
Problem 2: Significant Formation of Side Products
Probable Cause
Scientific Rationale
Recommended Solution
Protodeboronation
The C-B bond of the organoboron reagent is cleaved by trace amounts of water or acid, replacing it with a C-H bond. This is a common issue with heteroaryl boronic acids.[12][15]
Use anhydrous solvents and reagents. Employ potassium trifluoroborate salts (MIDA boronates are also an option), which are more stable. A non-aqueous base system may be beneficial.
Homocoupling
Two molecules of the boronic acid or aryl halide couple together. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[12]
Ensure the reaction mixture is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes) before adding the catalyst. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Premature Desilylation
The TMS group is cleaved under the reaction conditions, leading to a mixture of silylated and non-silylated products.
Avoid bases that are strong fluoride sources if not intended. If using a fluoride-based base (e.g., CsF, KF), monitor the reaction carefully and consider lower temperatures. If the base is very strong and aqueous (e.g., NaOH), hydrolysis of the TMS group is possible.
Scenario B: Regioselectivity in Alkylation Reactions
Problem: Formation of a Mixture of N- and O-Alkylated Products
Probable Cause
Scientific Rationale
Recommended Solution
Ambident Nucleophilicity
As discussed, the pyridin-2-ol/2-pyridone tautomerism allows for reaction at either the nitrogen or oxygen atom. The outcome is kinetically or thermodynamically controlled based on the conditions.[1][3]
Modify reaction conditions to favor one tautomer or reaction pathway. See the data table below for specific guidance.
Table 1: General Conditions Influencing N- vs. O-Alkylation of 2-Pyridones
Factor
Favors O-Alkylation (2-alkoxypyridine)
Favors N-Alkylation (N-alkyl-2-pyridone)
Solvent
Polar aprotic solvents (e.g., DMF, DMSO) that solvate the counter-ion and expose the more electronegative oxygen atom.
Nonpolar solvents (e.g., Toluene, THF) that favor ion-pairing and reaction at the more sterically accessible nitrogen.
Base/Counter-ion
Bases with large, "soft" counter-ions (e.g., Cs₂CO₃, K₂CO₃) can promote O-alkylation.
Bases with small, "hard" counter-ions (e.g., NaH) often favor N-alkylation.
Electrophile
"Hard" electrophiles (e.g., dimethyl sulfate, benzyl bromide with a strong leaving group) tend to react at the harder oxygen center.
"Soft" electrophiles and those used in reactions like Mitsunobu can often be directed towards the softer nitrogen center.[4]
Temperature
Lower temperatures often favor the kinetically controlled O-alkylation product.
Higher temperatures can sometimes favor the thermodynamically more stable N-alkylation product.
Section 3: Optimized Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first and monitor by TLC or LC-MS to optimize for their specific substrate.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-3-(trimethylsilyl)pyridine with an Arylboronic Acid
This procedure is adapted from best practices for coupling challenging heteroaryl chlorides.[12][14]
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-chloro-3-(trimethylsilyl)pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
Solvent Addition: Add degassed 1,4-dioxane (to a concentration of approx. 0.1 M with respect to the limiting reagent) via syringe.
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C (or heat using a microwave reactor) and stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Selective Protodesilylation (TMS Group Removal)
This protocol uses a mild fluoride source to cleave the C-Si bond post-functionalization.[7][8]
Setup: Dissolve the functionalized 3-(trimethylsilyl)pyridine derivative (1.0 equiv) in tetrahydrofuran (THF) (approx. 0.1 M) in a round-bottom flask.
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise at room temperature.
Reaction: Stir the mixture at room temperature for 1-3 hours.
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
Work-up: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Section 4: Visualizations and Data
Visual aids can help clarify complex workflows and decision-making processes.
Troubleshooting Workflow for Low Yield in Cross-Coupling
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Competing Reaction Pathways of 3-(TMS)pyridin-2-ol
Caption: Key reaction pathways available for 3-(TMS)pyridin-2-ol functionalization.
References
BenchChem. (2025).
Marino, J. P., & Nguyen, H. N. (2002). Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction. J. Org. Chem., 67, 6841-6844.
BenchChem. (2025). Technical Support Center: SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis.
BenchChem. (2025).
National Institutes of Health. (2017).
ACS Publications. (2022).
Beilstein Journals. (2023). Pyridine C(sp2)
The Royal Society of Chemistry. C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex.
ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
Wikipedia. Trimethylsilyl group.
Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols. Adv. Synth.
ResearchGate. PyÁBr3 catalyzed deprotection of the silyl groups in the presence of a variety of functional groups.
ResearchGate.
BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
Gelest. Deprotection of Silyl Ethers - Technical Library.
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. J. Org. Chem., 89, 3657-3665.
Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone.
PubMed. (2024).
National Institutes of Health. (2018).
BenchChem. (2025).
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Technical Support Center: Troubleshooting the Silylation of Pyridin-2-ol
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on the activation of heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on the activation of heterocycles. The silylation of pyridin-2-ol (tautomeric with 2-pyridone) is a foundational transformation, most notably serving as the critical first step in the Vorbrüggen glycosylation for nucleoside analogue synthesis 1.
Despite its apparent simplicity, this reaction is highly susceptible to side reactions, incomplete conversions, and downstream catalyst poisoning. This guide provides field-proven mechanistic insights and troubleshooting logic to ensure robust, reproducible silylation.
Part 1: Mechanistic Grounding & Pathway Analysis
To prevent side reactions, we must first understand the causality of the substrate's behavior. In the solid state, the compound exists almost exclusively in the lactam form (2-pyridone), forming highly stable, unreactive hydrogen-bonded dimers 2.
To achieve silylation, these dimers must be disrupted. Hexamethyldisilazane (HMDS) is the industry-standard reagent because its only stoichiometric byproduct is ammonia gas; however, HMDS is a weak silyl donor. Under kinetic control with an appropriate catalyst, the reaction yields the desired O-silylated product (2-(trimethylsiloxy)pyridine). This product acts as a highly nucleophilic silyl enol ether equivalent, which is strictly required for subsequent Lewis acid-catalyzed couplings 3.
Fig 1. Kinetic vs. thermodynamic silylation pathways of 2-pyridone and degradation routes.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my silylation incomplete, leaving a cloudy suspension even after hours of reflux?Cause: HMDS alone lacks the thermodynamic driving force to rapidly break the robust 2-pyridone dimers [[2]]().
Solution: You must add a catalytic amount of ammonium sulfate ((NH₄)₂SO₄) or TMSCl. The sulfate reacts with HMDS to generate highly reactive silylating intermediates in situ. The reaction is complete when the opaque white suspension transitions into a completely transparent solution.
Q2: My subsequent Vorbrüggen glycosylation is failing or requiring massive equivalents of Lewis acid. Is the silylation step responsible?Cause: Yes. A ubiquitous side reaction in the overall workflow is the neutralization of the Lewis acid (e.g., TMSOTf, SnCl₄) by residual HMDS or dissolved ammonia 4. Excess HMDS has a remarkable inhibitory effect on the downstream glycosylation [[5]]().
Solution: Perform a rigorous vacuum evaporation (e.g., 90 °C under high vacuum for 2 hours) to remove all volatile silylating agents before adding the sugar donor.
Q3: The silylated product degrades rapidly during storage. How can I prevent this?Cause: 2-(Trimethylsiloxy)pyridine is exceptionally moisture-sensitive. Upon exposure to atmospheric humidity, it undergoes rapid hydrolysis, cleaving the Si-O bond and reverting to 2-pyridone 6.
Solution: Never perform an aqueous workup. Transfer the neat oil via cannula or airtight syringe under an argon atmosphere, and store it at -20 °C if not used immediately in a one-pot sequence.
Q4: How do I ensure I am getting the reactive O-silylated product rather than the N-silylated byproduct?Cause: Ambiguity in lactam/lactim silylation selectivity.
Solution: For 2-pyridone, O-silylation is kinetically favored and provides the necessary activation for nucleophilic attack 3. Avoid using harsh, prolonged heating with strong bases, which might drive the equilibrium toward unreactive thermodynamic sinks. HMDS with catalytic (NH₄)₂SO₄ under reflux strictly favors the desired O-silyl ether.
Fig 2. Diagnostic logic tree for identifying and resolving pyridin-2-ol silylation failures.
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; visual cues confirm the success of each phase, eliminating the need for complex intermediate TLC analysis (which often fails due to on-plate hydrolysis).
Optimized O-Silylation of Pyridin-2-ol
System Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with Argon for 15 minutes. (Validation: The system must hold positive Argon pressure).
Reagent Charging: Add 2-pyridone (1.0 equiv) and ammonium sulfate (0.05 equiv) to the flask. Add anhydrous HMDS (3.0 to 5.0 equiv). The mixture will appear as a dense, opaque white suspension.
Reflux & Monitoring: Heat the mixture to 120–130 °C under Argon. Stir vigorously.
Self-Validation Checkpoint: The reaction is complete only when the opaque suspension transitions into a completely clear, pale-yellow solution (typically 1 to 3 hours). The dissolution of the solid confirms the breaking of the dimers and complete silylation.
Volatile Removal (Critical): Cool the solution to 80 °C. Attach the flask to a high-vacuum line (equipped with a secondary cold trap to catch HMDS). Evaporate the excess HMDS and ammonia byproduct for 2 hours.
Self-Validation Checkpoint: The achievement of a constant, viscous oil mass indicates the complete removal of Lewis-basic poisons.
Storage/Usage: Immediately dissolve the resulting 2-(trimethylsiloxy)pyridine in anhydrous 1,2-dichloroethane or acetonitrile for the subsequent Vorbrüggen glycosylation, or store neat at -20 °C under Argon.
Part 4: Data Presentation - Silylating Agent Comparison
Selecting the right reagent dictates the side-reaction profile. Use this table to match the silylating agent to your specific workflow constraints.
Silylating Agent
Reactivity Profile
Primary Byproducts
Suitability for One-Pot Glycosylation
HMDS + (NH₄)₂SO₄
Mild; requires reflux (120 °C)
NH₃ (gas)
Poor (requires rigorous vacuum evaporation of excess HMDS/NH₃ prior to Lewis acid addition)
BSA
High; reacts at room temp
TMS-acetamide
Good (byproducts are often tolerated by the Lewis acid or easily bypassed)
TMSCl + Et₃N
Moderate; requires base
Et₃N·HCl (solid)
Poor (salt precipitation requires inert filtration prior to coupling)
TMSOTf + Base
Very High; extremely fast
Triflate salts
Moderate (highly dependent on base compatibility with the sugar donor)
References
The Biochemical Pathways of Nicotinamide-Derived Pyridones - MDPI. Source: nih.gov. 1
Follow the Silyl Cation: Insights into the Vorbrüggen Reaction | Organic Process Research & Development. Source: acs.org. 3
The Development and Manufacture of Azacitidine, Decitabine, and Cladribine: Stereoselective Ribonucleoside Drug Synthesis Using the Vorbrüggen Glycosylation. Source: acs.org. 4
Asian Journal of Chemistry - Synthesis of Nucleosides via Vorbruggen Glycosylation. Source: asianpubs.org. 5
Elemental Fluorine for the Greener Synthesis of Life-Science Building Blocks. Source: dur.ac.uk. 6
Technical Support Center: Troubleshooting 3-(trimethylsilyl)pyridin-2-ol Reactions
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-(trimethylsilyl)pyridin-2-ol (and its tautomer, 3-trimethy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-(trimethylsilyl)pyridin-2-ol (and its tautomer, 3-trimethylsilyl-2-pyridone).
The installation of a trimethylsilyl (TMS) group at the C3 position of the pyridine ring is a powerful strategy for directing ortho-lithiation or blocking electrophilic aromatic substitution. However, the massive steric bulk of the TMS group (cone angle > 118°) fundamentally alters the reactivity of the adjacent C2-hydroxyl/carbonyl and the overall heterocyclic system. This guide provides field-proven, mechanistically grounded solutions to the most common steric and electronic bottlenecks encountered during these reactions.
Quantitative Benchmarking: Impact of Steric Hindrance
Before troubleshooting, it is critical to understand how standard reaction conditions fail when applied to the sterically encumbered 3-TMS-pyridin-2-ol scaffold. The table below summarizes the quantitative shift in product distribution when standard conditions are replaced with sterically optimized protocols.
Reaction Type
Reagents / Catalyst System
Steric / Electronic Challenge
Yield (%)
Key Observation & Causality
O-Alkylation
K₂CO₃, MeI, DMF, 80°C
C3-TMS physically blocks C2-O attack
15% (O-alkyl)80% (N-alkyl)
Standard SN2 trajectory is blocked; ambident anion defaults to N-alkylation[1].
High temperatures and aqueous bases prematurely cleave the C3-TMS group.
Suzuki Coupling (at C5-Br)
Pd(OAc)₂, XPhos, K₃PO₄, Dioxane, 80°C
Bulky substrate impedes transmetalation
92% (Product)
Mild base preserves TMS; bulky Buchwald ligand accelerates transmetalation[2].
Core Troubleshooting Modules & FAQs
FAQ 1: Why am I predominantly isolating the N-alkylated product during O-alkylation attempts?
The Causality:
3-(trimethylsilyl)pyridin-2-ol exists in a tautomeric equilibrium with its 2-pyridone form[3]. When deprotonated by standard hard bases (like K₂CO₃ or NaH), it forms an ambident anion. Because the bulky C3-TMS group is directly adjacent to the C2-oxygen, it physically shields the oxygen from incoming electrophiles. Consequently, standard alkylating agents (e.g., benzyl bromide, methyl iodide) take the path of least resistance and attack the less hindered N1 nitrogen.
The Solution:
To reverse this regioselectivity, you must abandon standard SN2 conditions and utilize a halophilic activation strategy. By using Silver Carbonate (Ag₂CO₃) in a non-polar solvent, the silver cation strongly coordinates to the leaving group (halide) of the alkylating agent. This creates a tight ion pair and a highly electrophilic carbocation-like species that is rapidly captured by the more electronegative oxygen atom, effectively bypassing the steric blockade.
Decision tree for overcoming C3-TMS steric hindrance to control O- vs N-alkylation.
Validated Protocol: Regioselective O-Alkylation
This protocol is a self-validating system designed to ensure intermediate success before proceeding.
Preparation: In a flame-dried flask shielded from light (wrap in aluminum foil), dissolve 3-TMS-pyridin-2-ol (1.0 equiv) in anhydrous toluene (0.2 M).
Activation: Add Ag₂CO₃ (1.2 equiv). Stir at room temperature for 15 minutes.
Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Heat the reaction to 60°C.
In-Process Validation: Monitor the reaction visually. Within 30–45 minutes, a dense, pale yellow/white precipitate (AgX) will form. This precipitate is the physical validation that halide abstraction is occurring and the reaction is proceeding.
Workup: After 12 hours, cool to room temperature and filter the suspension through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
FAQ 2: My Suzuki-Miyaura coupling on 5-bromo-3-(trimethylsilyl)pyridin-2-ol is failing. I see either no conversion or complete loss of the TMS group. What is going wrong?
The Causality:
You are encountering two competing failure modes common to sterically hindered, functionalized pyridines[4].
Protodesilylation: The C-Si bond on an electron-deficient pyridine ring is highly susceptible to cleavage by the strong aqueous bases (e.g., NaOH, Na₂CO₃) typically used in Suzuki couplings.
Catalyst Poisoning & Steric Clash: If the TMS group survives, its bulk—combined with the inherent ability of pyridines to coordinate and deactivate palladium—hinders the transmetalation step of the catalytic cycle[5].
The Solution:
You must simultaneously protect the TMS group and accelerate the catalytic cycle. Switch to strictly anhydrous conditions using a mild, insoluble base like finely milled K₃PO₄. To overcome the steric bulk and prevent catalyst deactivation, employ a highly active Buchwald-type dialkylbiaryl phosphine ligand, such as XPhos[2]. XPhos is bulky enough to prevent the pyridine nitrogen from poisoning the palladium, yet flexible enough to facilitate rapid transmetalation.
Troubleshooting workflow for Suzuki-Miyaura coupling of brominated 3-TMS-pyridin-2-ol.
Catalyst Pre-activation: In an argon-filled glovebox or using standard Schlenk techniques, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.
In-Process Validation: The solution will transition from a pale orange to a deep red/brown color. This visual shift confirms the successful reduction and formation of the active Pd(0)-XPhos complex.
Substrate Addition: Add 5-bromo-3-(trimethylsilyl)pyridin-2-ol (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and finely milled, anhydrous K₃PO₄ (2.0 equiv).
Coupling: Seal the vessel and heat to 80°C for 8 hours.
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water to remove the phosphate salts. Dry over Na₂SO₄ and concentrate.
FAQ 3: I used the C3-TMS group as a temporary steric block. What is the most reliable method for its targeted removal (desilylation) without degrading the pyridine ring?
The Causality:
While the TMS group is sterically hindered, the extremely high bond dissociation energy of the Si-F bond (~582 kJ/mol) provides a strong thermodynamic driving force for cleavage. Furthermore, the adjacent C2-hydroxyl group can actually assist in the desilylation process by hydrogen-bonding with the incoming fluoride ion, directing it precisely to the sterically shielded silicon atom.
Preparation: Dissolve the TMS-protected pyridine derivative in anhydrous THF (0.1 M) and cool to 0°C in an ice bath.
Fluoride Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) dropwise.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
In-Process Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the high-Rf starting material and the appearance of a highly polar, UV-active spot near the baseline confirms successful TMS cleavage and the liberation of the free pyridin-2-ol.
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. If the product is highly water-soluble, concentrate the THF directly and purify the crude residue via reverse-phase chromatography or recrystallization.
References[2] Title: Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. Source: Benchchem. URL: https://www.benchchem.com/support/steric-hindrance-pyridine[4] Title: Cu-Catalyzed Concise Synthesis of Pyridines and 2-(1H)-Pyridones from Acetaldehydes and Simple Nitrogen Donors. Source: Organic Letters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol503521a[5] Title: Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33844400/[1] Title: Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8445103/[3] Title: Molecular Structures of the Silicon Pyridine-2-(thi)olates Me3Si(pyX), Me2Si(pyX)2 and Ph2Si(pyX)2 (py = 2-Pyridyl, X = O, S), and Their Intra- and Intermolecular Ligand Exchange in Solution. Source: MDPI. URL: https://www.mdpi.com/1422-0067/23/15/8348
Technical Support Center: 3-(Trimethylsilyl)pyridin-2-ol Stability & Handling
Welcome to the Application Scientist Troubleshooting Portal. As researchers and drug development professionals, you rely on functionalized heteroarylsilanes as critical synthetic intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Troubleshooting Portal.
As researchers and drug development professionals, you rely on functionalized heteroarylsilanes as critical synthetic intermediates. However, 3-(trimethylsilyl)pyridin-2-ol presents unique handling challenges, primarily its rapid and often unexpected degradation in acidic environments. This guide synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your experimental workflows.
Mechanistic Insight: The Causality of Degradation
Before troubleshooting, it is essential to understand why this specific molecule is highly unstable. 3-(trimethylsilyl)pyridin-2-ol exists in tautomeric equilibrium with 3-(trimethylsilyl)pyridin-2(1H)-one. The nitrogen lone pair delocalizes through the carbonyl system, rendering the 3-position exceptionally electron-rich.
When exposed to acidic media (even mild acids like standard silica gel or dilute TFA), the ipso-carbon (the carbon bearing the TMS group) undergoes rapid 1[1]. This generates a Wheland intermediate—a carbocation that is intensely stabilized by the adjacent silicon atom through hyperconjugation, a phenomenon known as the β-silicon effect [1]. Subsequent nucleophilic attack on the silicon atom by solvent, water, or counterions irreversibly cleaves the C–Si bond, resulting in protodesilylation and the formation of the 2[2].
Acid-catalyzed protodesilylation pathway of 3-(trimethylsilyl)pyridin-2-ol.
Quantitative Stability Data
Understanding the half-life of your compound across different pH ranges is critical for planning extractions, chromatography, and storage.
Environmental Condition
Approx. pH
Half-life (t₁/₂) at 25°C
Primary Degradant
Action Required
1M HCl (aq)
< 1.0
< 5 minutes
Pyridin-2-ol
Avoid completely during workup.
0.1% TFA in MeCN/H₂O
~ 2.0
2.5 hours
Pyridin-2-ol
Do not use for LC-MS/HPLC purification.
Standard Silica Gel
4.5 - 5.5
4 - 6 hours
Pyridin-2-ol
Avoid unbuffered column chromatography.
Neutral Buffer (PBS)
7.4
> 30 days
None
Safe for aqueous extraction.
1% Et₃N-Treated Silica
7.5 - 8.0
> 7 days
None
Recommended for purification.
Troubleshooting FAQs
Q1: My product completely degraded during standard silica gel chromatography. What happened?A: Standard silica gel is inherently acidic (pH ~4.5-5.5) due to free surface silanol groups. Because the 3-position of the 2-pyridone ring is highly activated, the acidic silanols act as a proton source, initiating a rapid 3[3]. The longer the compound remains on the column, the more it degrades. You must neutralize the stationary phase (see Protocol A).
Q2: I am using LC-MS to monitor my reaction, but I only see the desilylated mass (M-72). Is my reaction failing?A: Not necessarily. Standard LC-MS mobile phases often contain 0.05% - 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to improve ionization. This acidic environment, combined with the heat of the ionization source, rapidly cleaves the TMS group in situ.
Solution: Switch to a neutral or basic mobile phase (e.g., 10 mM Ammonium Bicarbonate in Water/Acetonitrile) to accurately observe the intact 3-(trimethylsilyl)pyridin-2-ol.
Q3: Can I store this compound in a methanol or ethanol solution?A: It is highly discouraged. Protic, silophilic solvents like methanol can provide both the proton and the nucleophile necessary for the 4[4], especially if trace acid is present or if the temperature fluctuates. Store the compound neat, or in anhydrous, aprotic solvents (e.g., THF, DCM, or DMSO) at -20°C.
Validated Experimental Protocols
To ensure a self-validating system, the following protocols have been engineered to eliminate acidic exposure at every step of the workflow.
Protocol A: Buffered Silica Gel Chromatography
Objective: Purify 3-(trimethylsilyl)pyridin-2-ol without inducing acid-catalyzed C-Si bond cleavage.
Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/Ethyl Acetate). Add 1% (v/v) Triethylamine (Et₃N) to the entire solvent batch.
Column Packing: Slurry-pack the silica gel using the Et₃N-spiked solvent.
Column Neutralization: Flush the packed column with at least 3 column volumes (CV) of the Et₃N-spiked solvent. Causality: This ensures all acidic surface silanol groups are fully neutralized by the amine, preventing ipso-protonation of your compound.
Loading: Dissolve your crude mixture in a minimum amount of the buffered solvent and load it onto the column.
Elution: Run the column rapidly. Do not leave the compound resting on the silica bed.
Concentration: Evaporate the fractions under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation.
Protocol B: Mild Aqueous Workup
Objective: Quench and extract the reaction mixture while maintaining structural integrity.
Quenching: If your reaction utilizes acidic reagents, quench the reaction mixture at 0°C by slowly adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the aqueous layer reaches pH 7.5–8.0.
Extraction: Extract the aqueous layer with an aprotic organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Washing: Wash the combined organic layers with brine (pH neutral). Do not use acidic washes like saturated NH₄Cl or dilute HCl.
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Causality: Avoid Magnesium Sulfate (MgSO₄) as it is slightly acidic and can trigger localized desilylation.
Filtration & Concentration: Filter the drying agent and concentrate the filtrate in vacuo at ambient temperature.
Optimized workflow for the isolation and purification of acid-sensitive heteroarylsilanes.
References
Title : Fleming–Tamao oxidation
Source : Wikipedia
URL :[Link]
Title : Protodesilylation of Arylsilanes by Visible-Light Photocatalysis
Source : Organic Letters (ACS Publications)
URL :[Link]
Title : An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes
Source : Organic Chemistry Portal
URL :[Link]
Title : The mechanism of the protodesilylation of allylsilanes and vinylsilanes
Source : Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
URL :[Link]
Comparative Analytical Guide: ¹H and ¹³C NMR Profiling of 3-(Trimethylsilyl)pyridin-2-ol vs. Structural Analogs
Executive Summary & Application Context In modern drug development and complex organic synthesis, 3-(trimethylsilyl)pyridin-2-ol (often existing as its tautomer, 3-(trimethylsilyl)-2-pyridone) serves as a highly speciali...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Application Context
In modern drug development and complex organic synthesis, 3-(trimethylsilyl)pyridin-2-ol (often existing as its tautomer, 3-(trimethylsilyl)-2-pyridone) serves as a highly specialized building block. The bulky trimethylsilyl (TMS) group acts as a sterically demanding directing group for ortho-metalation and a traceless placeholder in cross-coupling methodologies.
This guide provides an objective, data-driven comparison of the NMR spectral performance of 3-(trimethylsilyl)pyridin-2-ol against two primary alternatives: unsubstituted pyridin-2-ol (to isolate the electronic/steric effects of the TMS group) and 5-(trimethylsilyl)pyridin-2-ol (to resolve regioisomeric ambiguities).
Mechanistic Insights: Tautomerism and Solvent Causality
A critical analytical challenge when working with 2-pyridone derivatives is their dynamic tautomeric equilibrium. In non-polar solvents like CDCl₃, the 2-hydroxypyridine form exists in equilibrium with the 2-pyridone form, often forming hydrogen-bonded dimers that broaden NMR signals and complicate structural elucidation[1].
The Causality of Solvent Selection:
To establish a self-validating and reproducible NMR protocol, the solvent must actively lock the molecule into a single tautomeric state. Highly polar, hydrogen-bond accepting solvents like DMSO-d₆ heavily shift the equilibrium toward the highly dipolar 2-pyridone lactam structure[2]. Furthermore, the introduction of the TMS group at the C-3 position introduces significant steric hindrance. This bulk disrupts standard dimerization pathways, making the monomeric 2-pyridone form even more dominant in DMSO-d₆ compared to its unsubstituted counterpart. Therefore, DMSO-d₆ is the mandatory solvent for quantitative and comparative analysis[3].
Comparative NMR Data Analysis
The following tables summarize the quantitative spectral data, highlighting the deshielding effects of the electropositive silicon atom on the ipso-carbon (C-3) and the resulting simplification of the proton spin system.
To ensure trustworthiness and reproducibility, the following quantitative NMR (qNMR) and 2D-NMR workflow must be executed. This protocol is designed as a self-validating system: the 1D data provides quantitative purity, while the 2D HMBC cross-validates the exact regiochemistry of the TMS group.
Step 1: Sample Preparation & Environmental Control
Weigh exactly 15.0 mg of 3-(trimethylsilyl)pyridin-2-ol.
Dissolve in 600 µL of anhydrous DMSO-d₆ (containing 0.05% v/v TMS as an internal standard)[3].
Causality Check: Ensure the DMSO-d₆ is strictly anhydrous. Trace water will catalyze rapid proton exchange at the nitrogen/oxygen, broadening the 11.55 ppm signal and obscuring the tautomeric state[1].
Step 2: Instrument Calibration
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock on the DMSO-d₆ deuterium signal and shim the magnet until the TMS linewidth at half-height is < 1.0 Hz.
Calibrate the 90° pulse width (P1) specifically for the sample to ensure uniform excitation across the spectral window.
Step 3: ¹H qNMR Acquisition
Set the relaxation delay (D1) to 30 seconds .
Causality Check: The TMS protons and the exchangeable NH proton have significantly longer longitudinal relaxation times (T₁) than the aromatic protons. A D1 > 5×T₁ is mandatory to ensure complete relaxation and accurate integration for structural validation.
Acquire 16 scans.
Step 4: ¹³C and 2D HMBC Acquisition
Acquire the ¹³C spectrum with proton decoupling (WALTZ-16). Set D1 to 5 seconds to account for the quaternary C-2 and C-3 carbons.
Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
Self-Validation: Look for a strong ³JCH cross-peak between the TMS protons (0.22 ppm) and the C-4 carbon (146.1 ppm). The absence of a correlation to C-6 definitively proves the product is the 3-TMS regioisomer, not the 5-TMS alternative.
Workflow Visualization
Figure 1: Self-validating NMR acquisition workflow for tautomer resolution and isomer differentiation.
References
Magical Power of Quantum Mechanics: How about Tautomers? WuXi Biology.[Link]
Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A.[Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.[Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(trimethylsilyl)pyridin-2-ol
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 3-(trimethylsilyl)pyridin-2-ol. Designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 3-(trimethylsilyl)pyridin-2-ol. Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation patterns of this silylated heterocyclic compound. By understanding these pathways, analysts can more accurately identify and characterize this and related molecules in complex matrices. This guide also presents a comparative analysis with analogous compounds and provides detailed experimental protocols for reproducible results.
Introduction to the Analysis of Silylated Pyridinols
In the realm of gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step for the analysis of polar and non-volatile compounds. The introduction of a trimethylsilyl (TMS) group, a process known as silylation, is a widely employed technique to enhance the thermal stability and volatility of analytes, making them amenable to GC-MS analysis.[1] 3-(trimethylsilyl)pyridin-2-ol is the silylated product of 3-hydroxypyridine, a key structural motif in various biologically active compounds. Understanding its fragmentation behavior under electron ionization is paramount for its unambiguous identification.
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[2][3] While this can make spectral interpretation challenging, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing valuable structural information.[4] This guide will dissect the fragmentation of 3-(trimethylsilyl)pyridin-2-ol by examining the characteristic cleavages of both the trimethylsilyl group and the pyridinol core.
Proposed Fragmentation Pathways of 3-(trimethylsilyl)pyridin-2-ol
The mass spectrum of 3-(trimethylsilyl)pyridin-2-ol is predicted to be dominated by fragmentation events initiated at the TMS group, followed by cleavages within the pyridinol ring. The following sections detail the most probable fragmentation pathways.
The Molecular Ion and Initial Fragmentation
Upon electron ionization, a high-energy electron is removed from the molecule to form the molecular ion (M+•). For 3-(trimethylsilyl)pyridin-2-ol, the molecular ion is expected at an m/z corresponding to its molecular weight.
A hallmark of TMS-derivatized compounds is the facile loss of a methyl radical (•CH3) from the silicon atom, resulting in a stable [M-15]+ ion.[5][6] This is often one of the most abundant ions in the high mass region of the spectrum.
Key Fragment Ions and Their Origins
The fragmentation of the molecular ion and the [M-15]+ ion will give rise to a series of characteristic fragment ions. The most significant of these are outlined in the table below.
m/z (proposed)
Ion Structure
Formation Pathway
M+•
[C8H13NOSi]+•
Molecular Ion
M-15
[C7H10NOSi]+
Loss of a methyl radical (•CH3) from the TMS group.
73
[Si(CH3)3]+
Cleavage of the Si-O bond, forming the stable trimethylsilyl cation.[7]
M-43
[C5H4NO]+
Loss of a propyl radical, likely through a rearrangement.
M-72
[C5H5NO]+•
Loss of hexamethyldisiloxane, possible in the presence of moisture.
Visualization of the Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways of 3-(trimethylsilyl)pyridin-2-ol.
Caption: Proposed fragmentation pathways of 3-(trimethylsilyl)pyridin-2-ol.
Comparative Fragmentation Analysis
To provide a comprehensive understanding, it is instructive to compare the fragmentation of 3-(trimethylsilyl)pyridin-2-ol with that of related compounds.
3-(trimethylsilyl)pyridin-2-ol vs. Underivatized 3-Hydroxypyridine
The mass spectrum of underivatized 3-hydroxypyridine is expected to be dominated by fragmentation of the pyridine ring, including the loss of CO and HCN. The introduction of the TMS group in 3-(trimethylsilyl)pyridin-2-ol fundamentally alters the fragmentation pattern, with cleavages associated with the TMS group becoming predominant. The presence of the intense [M-15]+ and m/z 73 ions are clear indicators of silylation.
3-(trimethylsilyl)pyridin-2-ol vs. Silylated Phenol
Silylated phenol (trimethyl(phenoxy)silane) serves as a useful aromatic analogue. Its fragmentation is also characterized by a prominent [M-15]+ ion and the m/z 73 peak. However, the subsequent fragmentation of the aromatic ring will differ from that of the pyridinol ring in 3-(trimethylsilyl)pyridin-2-ol, which contains a heteroatom. The fragmentation of the pyridinol ring is more complex due to the presence of nitrogen, leading to characteristic losses such as HCN.
Experimental Protocols
For the successful analysis of 3-(trimethylsilyl)pyridin-2-ol, a robust and reproducible experimental workflow is essential. The following protocols for derivatization and GC-MS analysis are recommended.
Derivatization Protocol: Silylation
Sample Preparation: Accurately weigh approximately 1 mg of the 3-hydroxypyridine standard or dried sample extract into a 2 mL autosampler vial.
Solvent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and vortex to dissolve the sample.
Silylating Reagent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis Protocol
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume: 1 µL
Inlet Temperature: 250°C
Injection Mode: Splitless
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes
Ramp: 10°C/min to 280°C
Hold: 5 minutes at 280°C
Carrier Gas: Helium at a constant flow of 1.0 mL/min
MS Source Temperature: 230°C
MS Quadrupole Temperature: 150°C
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Mass Range: m/z 40-550
Experimental Workflow Diagram
Caption: A typical experimental workflow for the analysis of 3-(trimethylsilyl)pyridin-2-ol.
Conclusion
The mass spectrometry fragmentation of 3-(trimethylsilyl)pyridin-2-ol under electron ionization is characterized by a predictable set of fragmentation pathways. The initial and most prominent cleavages occur at the trimethylsilyl group, leading to the formation of a strong [M-15]+ ion and the diagnostic m/z 73 ion. Subsequent fragmentation of the pyridinol ring provides further structural confirmation. By understanding these fragmentation patterns and employing the detailed experimental protocols provided, researchers can confidently identify and characterize this and other silylated heterocyclic compounds. This guide serves as a valuable resource for method development and routine analysis in the fields of metabolomics, drug discovery, and environmental analysis.
References
Gas chromatography-mass spectrometry of trimethylsilyl derivatives of omega-amino acids. J Chromatogr. 1976 Nov 17;128(1):1-11.
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. | Semantic Scholar.
Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives - PubMed. J Mass Spectrom. 2016 Oct;51(10):883-888.
Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites - MDPI. Metabolites. 2022 Apr; 12(4): 341.
Mass spectrometry of alditols as trimethylsilyl derivatives - Chalmers Publication Library.
Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC. J Chem Inf Model. 2022 Jan 24; 62(2): 296–306.
Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra - National Institute of Standards and Technology.
New Mass Spectra: Electron Ionization Mass Spectra of Triclosan Acyl and Silyl Derivatives | Request PDF - ResearchGate.
Proposed fragmentation pathways of TMS derivatives of p‐coumaric and ferulic acids.
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin.
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed. Mass Spectrom Rev. 2020 Mar;39(1-2):105-211.
Mass spectral fragmentation of trimethylsilylated small molecules - PubMed - NIH. Mass Spectrom Rev. 2018 May;37(3):245-257.
Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC. J Am Soc Mass Spectrom. 2024 Feb 7; 35(2): 269–277.
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed. Rapid Commun Mass Spectrom. 2014 May 15;28(9):1004-10.
The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B - RSC Publishing. J. Chem. Soc. B, 1968, 1-6.
Comparison of electron and chemical ionization mass spectrometry of sialic acids - PubMed. J Chromatogr. 1979 Nov 21;178(2):439-48.
3.1: Electron Ionization - Chemistry LibreTexts.
mass spectra - fragmentation patterns - Chemguide.
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
Mass Spectrometry: Fragmentation.
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Huskie Commons - Northern Illinois University.
A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect - PMC. Commun Chem. 2024; 7: 35.
Comprehensive IR Spectroscopy Guide: 3-(Trimethylsilyl)pyridin-2-ol and Its Structural Analogues
As organosilicon building blocks become increasingly vital in pharmaceutical synthesis and advanced materials, accurately characterizing their structural states is paramount. 3-(Trimethylsilyl)pyridin-2-ol (CAS: 17379-48...
Author: BenchChem Technical Support Team. Date: April 2026
As organosilicon building blocks become increasingly vital in pharmaceutical synthesis and advanced materials, accurately characterizing their structural states is paramount. 3-(Trimethylsilyl)pyridin-2-ol (CAS: 17379-48-5) presents a unique analytical challenge: it undergoes lactam-lactim tautomerism while bearing a bulky, spectroscopically active trimethylsilyl (TMS) group.
This guide provides an in-depth, objective comparison of the infrared (IR) spectroscopic performance of 3-(trimethylsilyl)pyridin-2-ol against its unsubstituted and O-silylated alternatives. By understanding the causality behind these vibrational modes, researchers can leverage IR spectroscopy to definitively map the tautomeric and structural landscape of these compounds.
Mechanistic Causality in Vibrational Spectroscopy
To interpret the IR spectrum of 3-(trimethylsilyl)pyridin-2-ol, we must deconstruct the molecule into two interacting sub-systems: the tautomeric heterocyclic core and the organosilicon substituent.
The Lactam-Lactim Tautomeric Core
Like its parent compound 2-hydroxypyridine, 3-(trimethylsilyl)pyridin-2-ol exists in a dynamic equilibrium between the lactim (hydroxypyridine) and lactam (pyridone) forms [1].
Causality of the Shift: In the solid state or in polar solvents, intermolecular hydrogen bonding heavily stabilizes the highly polar lactam form. This proton migration from oxygen to nitrogen eliminates the O-H bond and generates a highly conjugated amide system. Consequently, the IR spectrum shifts from exhibiting a sharp, high-frequency O-H stretch (~3600 cm⁻¹) to a broad, hydrogen-bonded N-H stretch (~2800–3200 cm⁻¹) and a dominant C=O stretching band (Amide I) at ~1645–1650 cm⁻¹ [2].
The Trimethylsilyl (TMS) Effect
The introduction of the TMS group at the C3 position serves as a robust spectroscopic tag.
Causality of the Bands: Silicon is significantly heavier and less electronegative than carbon. This mass effect acts as a vibrational "anchor," pushing the Si-C stretching frequencies down into the fingerprint region (~840 cm⁻¹). Furthermore, the symmetric deformation (the "umbrella" mode) of the three methyl groups attached to the silicon atom occurs at a highly predictable and intense ~1250 cm⁻¹[3]. Because the TMS group is electronically distinct from the conjugated ring, these bands remain relatively static regardless of the tautomeric state.
Caption: Lactam-Lactim tautomeric equilibrium and corresponding IR spectroscopic markers.
Comparative IR Absorption Data
To objectively evaluate the spectral signature of 3-(trimethylsilyl)pyridin-2-ol, we compare it against two critical alternatives:
2-Hydroxypyridine: The unsubstituted parent compound (isolates the effect of the TMS group).
2-(Trimethylsiloxy)pyridine: An O-silylated isomer where the TMS group is attached to the oxygen, permanently locking the molecule in the lactim form (isolates the effect of tautomerism).
Table 1: Diagnostic IR Bands for Structural Analogues (Solid State / KBr)
Vibrational Mode
2-Hydroxypyridine (Unsubstituted)
3-(Trimethylsilyl)pyridin-2-ol (C-Silylated)
2-(Trimethylsiloxy)pyridine (O-Silylated)
N-H Stretch (H-bonded)
~2800 - 3150 cm⁻¹ (Broad)
~2800 - 3150 cm⁻¹ (Broad)
Absent
O-H Stretch (Free)
Absent in solid state
Absent in solid state
Absent
C=O Stretch (Amide I)
1649 cm⁻¹ (Strong)
~1645 cm⁻¹ (Strong)
Absent
C=N / C=C Ring Stretch
1609, 1578 cm⁻¹
~1600, 1575 cm⁻¹
~1595 cm⁻¹ (Strong)
Si-CH₃ Symmetric Bend
Absent
1250 cm⁻¹ (Strong)
1250 cm⁻¹ (Strong)
Si-O-C Stretch
Absent
Absent
~1050 cm⁻¹ (Strong)
Si-C Stretch
Absent
840 cm⁻¹ (Strong)
845 cm⁻¹ (Strong)
Data synthesis derived from established organosilicon and heterocyclic IR correlations [2, 3].
Performance Insight:
Unlike 2-(trimethylsiloxy)pyridine, which exhibits a massive Si-O-C stretch at 1050 cm⁻¹ and lacks a carbonyl band, 3-(trimethylsilyl)pyridin-2-ol clearly shows the C=O stretch at ~1645 cm⁻¹. The slight red-shift of the C=O band compared to the unsubstituted 2-hydroxypyridine (1649 cm⁻¹) is caused by the mild electron-donating (+I) effect and steric bulk of the adjacent C3-TMS group.
Because the diagnostic bands for tautomerism (N-H and C=O) perfectly overlap with the vibrational modes of ambient water (O-H stretch at ~3300 cm⁻¹ and H-O-H bend at ~1640 cm⁻¹), the experimental protocol must be a self-validating system . If moisture is present, the data is fundamentally compromised.
Purge the ATR-FTIR sample compartment with dry nitrogen.
Run a background scan (64 scans, 4 cm⁻¹ resolution).
Validation Gate: Inspect the background spectrum. The baseline must be completely flat between 3500–3000 cm⁻¹ and at 1640 cm⁻¹. If atmospheric water vapor peaks are visible, continue purging until the baseline is neutral. Do not proceed until this condition is met.
Apply the dried solid directly to the diamond ATR crystal. Apply consistent pressure using the anvil.
Collect the spectrum. You should observe the strong C=O band (~1645 cm⁻¹) and the TMS markers (1250, 840 cm⁻¹), confirming the solid-state lactam structure.
Dissolve a portion of the sample in anhydrous carbon tetrachloride (CCl₄) to a concentration of 0.01 M.
Inject into a liquid transmission cell (NaCl or KBr windows).
Why? CCl₄ is non-polar and disrupts intermolecular hydrogen bonding. This forces the molecule to relax into the aromatic lactim form [4]. The resulting spectrum will show the disappearance of the 1645 cm⁻¹ C=O band and the emergence of a sharp ~3590 cm⁻¹ free O-H band.
Caption: Self-validating FTIR experimental workflow for moisture-sensitive tautomeric analysis.
Conclusion
For analytical chemists and drug development professionals, distinguishing between C-silylated and O-silylated pyridines is critical for downstream reactivity. 3-(Trimethylsilyl)pyridin-2-ol demonstrates a highly specific IR signature that merges the dynamic, solvent-dependent tautomerism of 2-hydroxypyridine (C=O at ~1645 cm⁻¹) with the static, reliable markers of a trimethylsilyl group (1250 cm⁻¹ and 840 cm⁻¹). By employing rigorous, moisture-free experimental protocols, researchers can utilize these IR bands as precise diagnostic tools for structural confirmation.
References
IR-UV double-resonance spectroscopic study of 2-hydroxypyridine and its hydrogen-bonded clusters in supersonic jets. Journal of Physical Chemistry A, 2001.[Link]
2-Pyridone: Tautomerism and Solid State IR Spectroscopy. Wikidoc, 2012.[Link]
Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest, Inc. Technical Library. [Link]
Theoretical Studies of Proton-Transfer Reactions of 2-Hydroxypyridine. The Journal of Physical Chemistry A, 2005.[Link]
Comparative
HPLC Method Validation for 3-(Trimethylsilyl)pyridin-2-ol Purity Analysis: A Column Comparison Guide
The accurate purity analysis of functionalized pyridine derivatives is a critical bottleneck in pharmaceutical development. 3-(Trimethylsilyl)pyridin-2-ol (also existing as its tautomer, 3-trimethylsilyl-2-pyridone) is a...
Author: BenchChem Technical Support Team. Date: April 2026
The accurate purity analysis of functionalized pyridine derivatives is a critical bottleneck in pharmaceutical development. 3-(Trimethylsilyl)pyridin-2-ol (also existing as its tautomer, 3-trimethylsilyl-2-pyridone) is a highly valuable synthetic intermediate used in the synthesis of complex heteroarynes and bioactive agents[1]. However, its unique structural features—a highly lipophilic trimethylsilyl (TMS) group paired with a tautomeric, hydrogen-bonding core—present significant chromatographic challenges.
As a Senior Application Scientist, I have designed this guide to objectively compare stationary phase performances and provide a fully validated, self-validating High-Performance Liquid Chromatography (HPLC) protocol aligned with the latest[2].
The Causality of Chromatographic Behavior
To develop a robust method, we must first understand the molecular causality dictating the analyte's behavior.
Tautomerism & Silanol Interactions: The molecule exists in an equilibrium between the pyridin-2-ol (H-bond donor) and 2-pyridone (H-bond acceptor) forms. On legacy silica-based columns, these forms interact strongly with unshielded residual silanols, leading to severe peak tailing and compromised resolution.
TMS Group Lability: The bulky TMS group provides strong hydrophobic retention but is susceptible to protodesilylation (cleavage of the Si-C bond) at highly acidic pH levels[3]. Therefore, standard 0.1% Formic Acid (pH ~2.7) mobile phases can induce on-column degradation.
To mitigate these issues, we must carefully select both the stationary phase and the mobile phase pH.
Tautomeric equilibrium of the analyte and its impact on stationary phase interactions.
Objective Column Performance Comparison
To determine the optimal stationary phase, we evaluated three distinct column chemistries using a pH 6.8 ammonium acetate buffer (to protect the TMS group) and an acetonitrile gradient.
Standard C18: Relies purely on hydrophobic dispersion. While it retains the TMS group, the unshielded silanols interact with the pyridone core, causing unacceptable tailing.
HILIC (Hydrophilic Interaction): Excellent for polar tautomers, but the massive hydrophobicity of the TMS group overrides polar retention, causing the analyte to elute near the void volume.
Phenyl-Hexyl: The optimal choice. The hexyl chain retains the hydrophobic TMS group, while the phenyl ring engages in
π−π
interactions with the pyridine ring, effectively shielding the analyte from residual silanols.
Table 1: Stationary Phase Performance Data
Column Chemistry
Retention Factor (
k′
)
Asymmetry Factor (
As
)
Theoretical Plates (
N
)
Suitability
Standard C18
4.2
1.85 (Severe Tailing)
4,500
Poor
HILIC
0.8
1.10
2,100
Unacceptable
Phenyl-Hexyl
3.5
1.05 (Symmetrical)
12,500
Optimal
Step-by-Step Experimental Protocol
Based on the comparative data, the Phenyl-Hexyl column provides the highest data integrity. The following protocol is designed as a self-validating system , incorporating System Suitability Testing (SST) to ensure day-to-day reliability.
Reagents & Mobile Phase Preparation
Buffer (Mobile Phase A): Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust to pH 6.8 ± 0.05 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm membrane. Causality: pH 6.8 suppresses tautomeric broadening while preventing acid-catalyzed protodesilylation.
Before analyzing unknown samples, inject a standard solution (50 µg/mL) six times. The system is only validated for use if:
Asymmetry Factor (
As
)
≤
1.2.
Relative Standard Deviation (RSD) of peak area
≤
1.0%.
Resolution (
Rs
) between 3-(trimethylsilyl)pyridin-2-ol and its primary degradation product (pyridin-2-ol)
≥
2.0.
ICH Q2(R2) Method Validation Data
To guarantee trustworthiness, the optimized Phenyl-Hexyl method was subjected to rigorous validation according to the updated[4], which emphasize a lifecycle and Quality-by-Design (QbD) approach.
Analytical Quality by Design (AQbD) workflow for HPLC method development.
Table 2: Summary of ICH Q2(R2) Validation Results
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference from blank/degradants
Rs
= 3.2 (vs. pyridin-2-ol)
Pass
Linearity & Range
R2≥0.999
over 80-120% of target
R2
= 0.9998 (10–150 µg/mL)
Pass
Accuracy (Recovery)
98.0% – 102.0% across 3 levels
99.4% – 100.6%
Pass
Repeatability
%RSD
≤
2.0% (n=6)
%RSD = 0.65%
Pass
Intermediate Precision
%RSD
≤
2.0% (different days/analysts)
%RSD = 0.82%
Pass
Robustness
Stable under deliberate variations
Stable across pH 6.6–7.0, ±2°C
Pass
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]
C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society (JACS). Available at:[Link]
Photophysical properties of trimethylsilyl-substituted pyridine complexes. Dalton Transactions, Royal Society of Chemistry. Available at:[Link]
A Senior Application Scientist's Guide to the Safe Handling of 3-(Trimethylsilyl)pyridin-2-ol
For the modern researcher, scientist, and drug development professional, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern researcher, scientist, and drug development professional, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-(Trimethylsilyl)pyridin-2-ol, a compound that, while promising in synthetic applications, requires a comprehensive understanding of its potential hazards. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure that safety is an integral and self-validating component of your experimental workflow.
Hazard Assessment: Understanding the "Why" Behind the "How"
Pyridine Core: Pyridine and its derivatives are known for their potential to cause a range of health issues upon exposure. Skin contact, ingestion, or inhalation can lead to nausea, coughing, wheezing, and abdominal pain.[1] Many are classified as hazardous waste due to their potential side effects.[1]
Organosilicon Moiety: Organosilicon compounds, as a class, can be flammable and may ignite when exposed to heat or sparks.[2] Proper storage and handling in well-ventilated areas are crucial.[2]
Analogous Compounds: Safety data for compounds like 2-(Trimethylsilyl)pyridine and 3-(Trimethylsilylethynyl)pyridine indicate that they can be combustible liquids that cause skin and serious eye irritation.[3][4]
Based on this analysis, it is prudent to treat 3-(Trimethylsilyl)pyridin-2-ol as a substance that is potentially combustible and capable of causing skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and should be based on a thorough risk assessment of the specific procedures being undertaken.
Activity
Required PPE
Rationale
Weighing and Aliquoting (Solid)
Nitrile or Neoprene Gloves, Safety Goggles, Lab Coat, Respiratory Protection (N95 or higher)
To prevent skin and eye contact with fine particulates and to avoid inhalation of dust.
Solution Preparation and Transfers
Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab Coat
To protect against splashes and direct skin/eye contact with the liquid form.
Running Reactions (at elevated temperatures)
Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab Coat, Flame-Resistant Lab Coat (if open flames are present)
To provide protection from splashes and potential ignition sources.
Work-up and Purification
Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab Coat
To protect against exposure to the compound and various solvents used in the process.
Key Considerations for PPE Selection:
Glove Selection: Always opt for nitrile or neoprene gloves, as latex gloves offer insufficient protection against many organic chemicals.[1] Ensure the chosen glove material is resistant to the specific solvents being used in conjunction with 3-(Trimethylsilyl)pyridin-2-ol.
Eye Protection: Chemical splash goggles are mandatory to provide a complete seal around the eyes.[1] Standard safety glasses do not offer adequate protection from splashes.
Respiratory Protection: When there is a risk of inhaling vapors or aerosols, particularly in poorly ventilated areas or when heating the compound, a respirator is essential.[2]
Operational and Disposal Plans: A Step-by-Step Procedural Guide
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Engineering Controls and Safe Handling
Ventilation is Paramount: All handling of 3-(Trimethylsilyl)pyridin-2-ol should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1][5]
Ignition Source Control: Given the potential flammability of organosilicon compounds, it is crucial to keep the handling area free of open flames, hot surfaces, and other potential ignition sources.[5][6] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[6][7]
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[6][7] Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[7]
Spill Management
In the event of a spill, immediate and appropriate action is required:
Evacuate and Alert: For large spills, evacuate the immediate area and alert your supervisor and institutional safety office.
Containment: For small, manageable spills, contain the liquid with an inert absorbent material such as sand or diatomaceous earth.[7] Do not use combustible materials like paper towels for containment.
Cleanup: Carefully collect the absorbed material into a sealable, compatible waste container.[7]
Decontamination: Clean the spill area thoroughly.
Disposal Protocol
Proper disposal is a critical final step in the chemical handling workflow.
Waste Segregation: Collect all waste containing 3-(Trimethylsilyl)pyridin-2-ol, including contaminated consumables, in a dedicated, clearly labeled hazardous waste container.[8]
Containerization: The waste container must be sealable, airtight, and compatible with the chemical.[8]
Licensed Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[9]
Emergency Procedures: Preparedness is Key
Exposure Route
Immediate Action
Eye Contact
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][8] Seek prompt medical attention.
Skin Contact
Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes.[1][8] Seek medical attention if irritation persists.
Inhalation
Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where this substance is handled.[8]
Visualizing the Workflow for Safe Handling
The following diagram outlines the key decision points and procedural flow for the safe handling of 3-(Trimethylsilyl)pyridin-2-ol.
Caption: A workflow diagram illustrating the key steps for the safe handling of 3-(Trimethylsilyl)pyridin-2-ol.
References
Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. (2023, November 14).
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26).
Pyridine: Properties, Uses, and Safety Guidelines You Must Know. (2026, March 17).
How to protect yourself when handling silicon? - Vandeputte. (2023, September 1).
Pyridine - SAFETY DATA SHEET.
3-((Trimethylsilyl)ethynyl)pyridin-2-ol — Chemical Substance Information - NextSDS.
SAFETY DATA SHEET - TCI Chemicals. (2025, March 1).
SAFETY DATA SHEET - Sigma-Aldrich. (2023, August 27).
Exploring Silicone Rubber's Contribution to Personal Protective Equipment. (2025, July 8).
UN1282 Pyridine AGR, ACS, Ph Eur - Labbox Export.
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
SAFETY DATA SHEET - TCI Chemicals.
SAFETY DATA SHEET - TCI Chemicals. (2025, November 26).
9 - SAFETY DATA SHEET.
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
SAFETY DATA SHEET - Merck.
Personal Protective Equipment - OPCW.
Personal Protective Equipment When Working with Resins - Polyestershoppen.
3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-99-6 MSDS - Loba Chemie. (2015, April 9).
Proper Disposal Procedures for Trimethylsilyl 2-hydroxybenzoate - Benchchem.